Product packaging for Epicatechin-3-gallate(Cat. No.:CAS No. 863-03-6)

Epicatechin-3-gallate

Cat. No.: B1197462
CAS No.: 863-03-6
M. Wt: 442.4 g/mol
InChI Key: LSHVYAFMTMFKBA-FPOVZHCZSA-N
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Description

Significance of Epicatechin-3-gallate in Scientific Inquiry

The significance of this compound in scientific research stems from its distinct chemical structure, which imparts potent bioactivity. The molecule features multiple hydroxyl groups and a gallate moiety, which are understood to be critical for its various functions, including its capacity as an antioxidant. wikipedia.orgsciopen.comchemicalbook.com Research has identified ECG as possessing a range of pharmacological and physiological properties, such as antioxidant, anti-inflammatory, and anticancer activities. sciopen.com

While it is structurally similar to EGCG, the most abundant and extensively studied catechin (B1668976), ECG has received comparatively less research attention. sciopen.com This has made it a significant subject of inquiry, as scientists work to understand the unique contributions of individual catechins to the effects associated with tea consumption. The gallate group, in particular, is considered crucial for some of its inhibitory effects on cellular mechanisms. sciopen.com The compound's ability to interact with various molecular targets, including enzymes and cellular signaling pathways, further underscores its importance as a tool for biomedical research. sciopen.com

Scope of Academic Research on this compound

Academic research on this compound is broad, spanning multiple disciplines from biochemistry to clinical science. A primary focus of this research has been on its role as an enzyme inhibitor. Studies have demonstrated that ECG can inhibit the activity of various enzymes, a property that is being explored for its potential applications.

Another significant area of investigation is cancer research. Scientific studies have explored the effects of ECG on cancer cells, with findings indicating it can regulate cell proliferation and apoptosis (programmed cell death). sciopen.com Research has shown that ECG, similarly to EGCG, can inhibit critical signaling pathways involved in cancer progression, such as the HGF/Met signaling pathway, which is implicated in cell motility and invasion. nih.gov

Pharmacokinetic studies represent another crucial dimension of ECG research. These investigations focus on the absorption, distribution, metabolism, and excretion of the compound. Research indicates that the oral bioavailability of ECG is limited, which is a key area of study for understanding its physiological effects following consumption. novartis.comnih.gov Furthermore, research extends to its antimicrobial properties, including its ability to disrupt bacterial virulence and resistance mechanisms. wikipedia.org Preliminary studies also suggest potential neuroprotective effects. caringsunshine.com

Table 1: Selected Research Findings on Enzyme Inhibition by this compound

Enzyme TargetResearch Finding (IC50 Value*)Area of Research
Xanthine (B1682287) Oxidase19.33 ± 0.45 μMMetabolic enzyme inhibition nih.gov
Tyrosinase11.3 ± 8.2 μMPigmentation and food browning nih.gov
Human Pancreatic LipasepIC50 of 6.79 ± 0.02Digestive enzyme inhibition researchgate.net

*IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pIC50 is the negative log of the IC50 value.

Table 2: Pharmacokinetic Properties of this compound in Animal Models

Pharmacokinetic ParameterFindingStudy Context
Absolute Bioavailability (F)0.06 (or 6%)Oral administration in rats nih.gov
Maximum Plasma Concentration (Cmax)Achieved at 2 hours post-oral dosingOral administration in rats nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O10 B1197462 Epicatechin-3-gallate CAS No. 863-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHVYAFMTMFKBA-FPOVZHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863-03-6
Record name Epicatechin gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicatechin gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Biosynthesis of Epicatechin 3 Gallate

Distribution of Epicatechin-3-gallate in Natural Sources

This compound is found in a variety of plants, with its most notable and abundant source being the leaves of the tea plant, Camellia sinensis. nih.govresearchgate.net In green tea, ECG is one of the major catechins, comprising approximately 5-6% of the total catechin (B1668976) content. nih.gov The concentration of ECG is significantly lower in black tea, as the fermentation process involved in its production leads to the oxidation of catechins into theaflavins and thearubigins. nih.govresearchgate.net

Beyond tea, this compound is present in various fruits, nuts, and other plants. It has been identified in cocoa, grapes, apples, blackberries, cherries, pears, and raspberries. nih.govnih.gov Other dietary sources include cranberries, strawberries, kiwis, peaches, avocados, pecans, pistachios, and hazelnuts. tandfonline.com The compound is also found in buckwheat and in the seeds and husk fibers of certain palm species. nih.gov

The distribution of galloylated catechins, including ECG, within the tea plant itself is not uniform. The highest concentrations are typically found in the youngest parts of the plant. Specifically, the first leaf and the apical bud contain the highest levels, followed by the second and third leaves. The concentration in the tender stem is comparatively low. utu.fi

Table 1: Natural Sources of this compound

Source CategorySpecific SourceRelative Abundance of this compound
Tea (Camellia sinensis)Green TeaHigh (5-6% of total catechins) nih.gov
Black TeaLow (due to oxidation) nih.gov
FruitsGrapesPresent nih.gov
ApplesPresent nih.gov
Berries (Blackberries, Raspberries, Cranberries, Strawberries)Present nih.govtandfonline.com
CherriesPresent nih.gov
PearsPresent nih.gov
Kiwis, Peaches, AvocadosPresent tandfonline.com
CocoaPresent (1.2–2.8 mg/g dry weight) nih.gov
NutsPecansPresent tandfonline.com
Pistachios, HazelnutsPresent tandfonline.com
Other PlantsBuckwheatReported nih.gov
Palm (seeds and husk fibers)Present nih.gov

Biosynthetic Pathways of Gallic Acid Moiety in Catechin Production

The gallic acid moiety, which forms the gallate ester with epicatechin, is a crucial precursor for the biosynthesis of this compound. In higher plants, gallic acid is primarily synthesized through the shikimate pathway. nih.govnih.gov This fundamental metabolic pathway links carbohydrate metabolism to the biosynthesis of aromatic compounds.

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate, leading through a series of enzymatic steps to the formation of chorismate. researchgate.net Chorismate is a key branch-point intermediate for the synthesis of aromatic amino acids and a wide array of secondary metabolites, including flavonoids and phenolic acids. researchgate.net

Research has identified 3-dehydroshikimic acid (3-DHS), an early intermediate in the shikimate pathway, as a significant precursor for gallic acid synthesis. utu.finih.gov The direct conversion of 3-DHS to gallic acid is a dehydrogenation reaction. nih.govutu.fi This reaction is catalyzed by the enzyme shikimate dehydrogenase (SDH), which can utilize 3-DHS as a substrate to produce gallic acid. nih.govoup.com

While the direct dehydrogenation of 3-DHS is considered a major route, evidence also suggests the existence of an alternative pathway for gallic acid biosynthesis that proceeds through phenylpropanoid metabolism. tandfonline.comresearchgate.net This alternative route would involve the conversion of intermediates derived from phenylalanine. tandfonline.com Therefore, at least two pathways may contribute to the pool of gallic acid available for esterification in plants like Camellia sinensis. tandfonline.com

Enzymatic Esterification of Gallic Acid with Catechins

The final step in the formation of this compound is the esterification of the gallic acid moiety to the 3-hydroxyl group of an epicatechin molecule. This reaction is catalyzed by specific enzymes that facilitate the transfer of the galloyl group.

Tracer experiments in young tea shoots have confirmed that active esterification of gallic acid with catechins occurs. tandfonline.com The biosynthesis of galloylated catechins involves a two-step process catalyzed by specific glucosyltransferases and acyltransferases. frontiersin.org The currently accepted model involves the following key enzymes:

UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) : This enzyme catalyzes the formation of β-glucogallin from gallic acid and UDP-glucose. β-glucogallin serves as the activated galloyl donor for the subsequent reaction. frontiersin.org

Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) : This enzyme, also classified as a serine carboxypeptidase-like (SCPL) acyltransferase, catalyzes the final transfer of the galloyl group from β-glucogallin to the 3-hydroxyl position of epicatechin, yielding this compound. researchgate.netfrontiersin.org

The expression of genes encoding these enzymes, particularly the SCPL acyltransferases, is highly correlated with the accumulation of galloylated catechins in tea leaves, underscoring their critical role in the biosynthesis of these compounds. frontiersin.orgnih.gov

Environmental and Endogenous Factors Influencing Biosynthesis of this compound Precursors in Plants

The biosynthesis of this compound and its precursors is a complex process regulated by a combination of environmental cues and internal plant factors. These factors can significantly influence the activity of biosynthetic enzymes and the expression of related genes, thereby affecting the accumulation of the final compound.

Environmental Factors:

Temperature: Temperature is a key factor affecting catechin biosynthesis. Studies have shown that the content of galloylated catechins, including ECG and EGCG, tends to increase with rising ambient temperatures. frontiersin.orgnih.gov For instance, the accumulation of EGCG and ECG in tea plants is promoted in warmer conditions. nih.gov

Rainfall: Water availability also plays a crucial role. Hot and rainy environments have been found to promote the biosynthesis of esterified catechins like ECG and EGCG. nih.govfrontiersin.org Average daily rainfall is a significant factor influencing the content of these compounds. frontiersin.org

Light: Light is essential for photosynthesis, which provides the carbon precursors for secondary metabolite synthesis. Light intensity can modulate the expression of genes involved in the flavonoid pathway. nih.gov While appropriately high light can enhance the production of precursors, extremely high or low light intensity may decrease catechin accumulation. researchgate.net

Endogenous Factors:

Plant Hormones: Endogenous plant hormones are critical signaling molecules that regulate various aspects of plant growth and metabolism, including the synthesis of secondary metabolites. Hormones such as indoleacetic acid (auxin), gibberellins (B7789140) (GA1, GA3), and cytokinins (iPR, iP) have been shown to be significantly correlated with the content of EGCG and likely influence the broader catechin profile. frontiersin.org

Developmental Stage: The concentration of catechins varies with the age of the plant tissue. As noted earlier, the highest levels of galloylated catechins are found in the youngest leaves and buds, indicating that the biosynthetic pathways are most active in these developing tissues. utu.finih.gov

Genetic Regulation: The biosynthesis of catechins is ultimately controlled at the genetic level. The expression of key structural genes, such as chalcone (B49325) synthase (CHS) and anthocyanidin reductase (ANR), is a major factor. nih.gov Furthermore, transcription factors, including those from the R2R3-MYB and GOLDEN2-LIKE (GLK) families, play a crucial role in regulating the expression of these biosynthetic genes in response to developmental and environmental signals. frontiersin.orgnih.gov

Synthetic Approaches and Analogues of Epicatechin 3 Gallate

Strategies for Enantioselective Synthesis of Gallated Catechins

The creation of gallated catechins like (-)-epicatechin-3-gallate in an enantiomerically pure form is a significant chemical challenge due to the multiple stereocenters in the flavan-3-ol (B1228485) structure. Researchers have developed several strategies to control the stereochemistry at the C2 and C3 positions of the C-ring, which defines the catechin (B1668976) (2,3-trans) versus epicatechin (2,3-cis) configuration.

One successful approach involves the transformation of retro-chalcones into 1,3-diarylpropenes, which then undergo asymmetric dihydroxylation. nih.gov The resulting diarylpropane-1,2-diols are chiral intermediates that can be cyclized to form the flavan-3-ol skeleton with high enantiopurity. nih.gov A key step in many total syntheses is the Sharpless asymmetric dihydroxylation, which allows for the controlled introduction of hydroxyl groups. acs.orgnih.gov This method was notably applied in the synthesis of (-)-epigallocatechin-3-gallate (EGCG), a closely related gallated catechin, and the principles are broadly applicable across the class. nih.govacs.orgnih.gov

A more recent and concise strategy for synthesizing (-)-epicatechin (B1671481) and its 3-O-gallate utilizes 1,3,5-trifluorobenzene (B1201519) as a functional A-ring equivalent. rsc.orgresearchgate.net This method is based on the assembly of a lithiated fluorobenzene (B45895) with an epoxy alcohol, followed by a pyran cyclization to form the core structure. rsc.orgresearchgate.net This approach avoids some of the complexities of earlier methods and provides an efficient route to (-)-epicatechin, which is the direct precursor for galloylation to form ECG. rsc.orgresearchgate.net

Another versatile method for accessing epicatechin conjugates involves a two-step oxidation/reduction sequence. google.com Starting from a (R,S)-catechin derivative, a Dess-Martin oxidation yields the corresponding ketone with a 2R configuration. A subsequent diastereoselective hydride reduction, for instance with L-Selectride, affords the (2R, 3R)-epicatechin derivative with high optical purity. google.com The final step is the esterification with a protected gallic acid, followed by deprotection, to yield the final product.

Synthetic Strategy Key Steps Precursors/Intermediates Relevance to ECG Synthesis
Asymmetric Dihydroxylation Transformation of retro-chalcones, Sharpless asymmetric dihydroxylation, stereospecific cyclization. nih.govacs.org1,3-diarylpropenes, diarylpropane-1,2-diols. nih.govEstablishes the correct stereochemistry for the epicatechin backbone before galloylation.
Fluorobenzene Annulation Assembly of lithiated fluorobenzene and epoxy alcohol, pyran cyclization. rsc.orgresearchgate.net1,3,5-Trifluorobenzene, epoxy alcohol. rsc.orgresearchgate.netProvides a concise and direct route to (-)-epicatechin for subsequent galloylation. rsc.org
Oxidation-Reduction Sequence Dess-Martin oxidation of a catechin derivative, diastereoselective hydride reduction. google.com(R,S)-Catechin derivatives, 2R-ketone intermediate. google.comAllows for the stereochemical inversion from a catechin to an epicatechin framework. google.com

Chemical Modification and Derivatization of Epicatechin-3-gallate for Research

Chemical modification of the natural ECG structure is a key strategy for probing its biological mechanisms and improving its properties. The multiple phenolic hydroxyl groups on ECG offer numerous sites for chemical transformation, though this also presents a challenge for achieving regioselectivity. mdpi.com Consequently, protection-deprotection strategies are often required to modify specific positions. mdpi.com

While much of the derivatization research in the catechin field has focused on the more abundant EGCG, the principles and reactions are directly applicable to ECG. mdpi.commdpi.com Common modifications include esterification, methylation, and glycosylation.

A specific example is the synthesis of (-)-epicatechin 3-(3-O-methylgallate), a derivative where one of the hydroxyl groups on the gallate moiety is methylated. nih.gov This was achieved through the condensation of an equimolar amount of the corresponding catechin and a 3-O-methylgallate derivative. nih.gov Such modifications can alter the compound's polarity and its ability to act as a hydrogen donor, which is crucial for mechanistic studies.

General derivatization strategies that have been extensively applied to EGCG and could be used for ECG include:

Acylation/Esterification: Attaching fatty acids or other acyl groups to the hydroxyls can increase lipophilicity. Enzymatic methods using lipases have been shown to offer improved selectivity and simpler purification compared to purely chemical methods. mdpi.comtandfonline.com

Glycosylation: The attachment of sugar moieties, such as glucose, can enhance water solubility and stability. mdpi.com Chemical strategies have been developed to create glucosylated derivatives of catechins. mdpi.com

Methylation: O-methylation of the phenolic hydroxyl groups is a common metabolic pathway but can also be performed synthetically. agriculturejournals.cz This modification can impact biological activity by altering the molecule's electronic properties and interactions with targets. agriculturejournals.cz

These modifications create a library of related compounds that help researchers understand which structural features of ECG are essential for its activity.

Synthesis of this compound Analogues for Mechanistic Studies

The synthesis of structural analogues of ECG is a powerful tool for conducting detailed structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule—the A-ring, B-ring, C-ring, or the gallate D-ring—researchers can identify the key pharmacophores responsible for its biological effects.

One example is the synthesis of methylated analogues like (-)-epicatechin 3-(3-O-methylgallate). nih.gov Comparing the activity of this analogue to the parent ECG can elucidate the importance of the hydroxyl groups on the gallate ring.

The synthetic strategies developed for catechin-class polyphenols are flexible enough to allow for the creation of "unnatural congeners." researchgate.net For instance, the fluorobenzene-based synthesis method can be adapted to use different aromatic precursors for the A-ring, leading to novel analogues. rsc.orgresearchgate.net

While much SAR work has been performed on EGCG, the findings provide a roadmap for designing ECG analogues. acs.org For example, studies on EGCG analogues have systematically investigated all four of its ring structures and the ester linkage to discover novel scaffolds with improved properties. acs.org This systematic approach can be applied to ECG to explore features such as:

The substitution pattern on the B-ring.

The necessity of the gallate ester, which could be replaced with other substituted aromatic or aliphatic esters.

Modifications to the A-ring hydroxyl groups.

The creation of these analogues is fundamental to identifying and optimizing the structural elements of ECG for specific research purposes.

Derivative/Analogue Type of Modification Purpose/Significance Synthetic Approach
(-)-Epicatechin 3-(3-O-methylgallate)Methylation of gallate ringTo study the role of the gallate hydroxyl groups. nih.govCondensation of catechin and gallate derivatives. nih.gov
Glucosylated ECG (Hypothetical)GlycosylationTo potentially enhance water solubility and stability. mdpi.comChemical strategy involving protected glucose derivatives. mdpi.com
Lipophilic ECG esters (Hypothetical)Acylation/EsterificationTo increase lipid solubility and membrane interaction. mdpi.comEnzymatic or chemical esterification with fatty acids. mdpi.com
Unnatural A-Ring CongenersA-Ring ModificationTo explore the structural requirements of the A-ring. researchgate.netFluorobenzene annulation strategy with modified precursors. researchgate.net

Structure Activity Relationship Sar of Epicatechin 3 Gallate and Its Analogues

Importance of Hydroxyl Group Configurations on A, B, and D Rings

The antioxidant and biological activities of Epicatechin-3-gallate are heavily influenced by the hydroxyl (-OH) groups on its three-ring structure: the A-ring (resorcinol moiety), the B-ring (catechol moiety), and the D-ring (gallate moiety). mdpi.comnih.gov The specific configuration of these groups is crucial for functions like free radical scavenging and metal ion chelation. wikipedia.orgmdpi.com

RingHydroxyl Group ConfigurationContribution to ActivitySource
A-Ringmeta-5,7-dihydroxylContributes to overall antioxidant capacity. Phenolic groups on the A-ring can enhance the inhibition of certain proteins like heat shock protein 90. mdpi.com mdpi.commdpi.comnih.gov
B-Ringortho-3′,4′-dihydroxyl (catechol structure)Considered a primary site for antioxidant reactions and free radical scavenging. mdpi.comrsc.org The hydroxyl group at the 4'-position is crucial for cell surface binding. researchgate.net mdpi.comrsc.orgresearchgate.net
D-Ring (Galloyl)3″,4″,5″-trihydroxyl (pyrogallol structure)Significantly increases antioxidant potential and is critical for potent biological activities. nih.govnih.gov The hydroxyl group at the 4''-position is also crucial for cell surface binding. researchgate.net nih.govresearchgate.netnih.gov

Critical Role of the Gallate Moiety in Biological Activities

The esterification of the C-ring with a gallic acid molecule to form the gallate moiety is a decisive factor for the biological potency of catechins. nih.govmdpi.com Numerous studies have demonstrated that galloylated catechins, such as ECG and EGCG, exhibit significantly stronger biological effects compared to their non-galloylated counterparts like epicatechin (EC) and epigallocatechin (EGC). nih.govmdpi.complos.org

This enhancement is evident in various biological activities:

Antioxidant Activity : The galloyl group, with its three phenolic hydroxyl groups, substantially increases the ability to scavenge free radicals. plos.org ECG is a much more efficient antioxidant than EC, with IC₅₀ values for DPPH radical scavenging being 120 µM for ECG versus 475 µM for EC. plos.org

Anti-inflammatory Effects : The galloyl group is indispensable for the anti-inflammatory capacities of catechins. mdpi.com Galloylated catechins (ECG and EGCG) effectively inhibit the release of inflammatory mediators, an effect not seen with non-galloylated catechins. mdpi.com

Protein Binding : The presence of the gallate moiety increases the binding affinity to plasma proteins by approximately 100-fold. mdpi.com This strong interaction is crucial for the transport and stability of the molecule in the circulatory system. plos.orgacs.org For instance, the binding affinity (Ka) of ECG to human serum albumin is 1.38 × 10⁵ M⁻¹, whereas for EC it is only 2.14 × 10³ M⁻¹. mdpi.com Similarly, the binding constant to bovine serum albumin (BSA) is 6.6×10⁷ M⁻¹ for ECG, dramatically higher than the 1.0×10⁶ M⁻¹ for EC. plos.org

CompoundGallate MoietyBinding Affinity (Ka) to Human Serum Albumin (M⁻¹)Binding Constant (K) to Bovine Serum Albumin (M⁻¹)Source
Epicatechin (EC)No2.14 × 10³1.0 × 10⁶ plos.orgmdpi.com
This compound (ECG)Yes1.38 × 10⁵6.6 × 10⁷ plos.orgmdpi.com

Influence of Stereochemistry on Molecular Interactions

The three-dimensional arrangement of atoms, or stereochemistry, in flavan-3-ols plays a subtle yet significant role in their biological activity. iomcworld.com Catechins have two chiral centers (at carbons 2 and 3 of the C-ring), leading to different spatial arrangements known as epimers, such as (+)-catechin (2,3-trans) and (-)-epicatechin (B1671481) (2,3-cis). mdpi.comnih.gov

This structural difference influences how the molecules interact with proteins. For example, (+)-catechin shows a higher specific activity for proline-rich proteins than (-)-epicatechin, indicating that the stereochemistry of the flavan-3-ol (B1228485) backbone affects protein binding. nih.gov The stereochemistry at the 3-position is considered critically important for certain activities. iomcworld.com Studies comparing the antioxidant capacity of epimers have found that for galloylated catechins, steric hindrance in one epimer can lead to a lower radical scavenging capacity compared to its counterpart. researchgate.netcore.ac.uk For instance, the spatial structure of (-)-gallocatechin (B1674406) gallate (GCG) may create steric hindrance that reduces its antioxidant activity compared to EGCG. researchgate.netcore.ac.uk Furthermore, EGCG can undergo a process called epimerization, where the stereochemistry of the bond between the B and C rings is reversed, converting it to GCG. mdpi.com

Structural Determinants for Specific Enzyme Inhibition

This compound and its analogues are known to inhibit a variety of enzymes, an activity that is highly dependent on their structure. The galloyl group is frequently identified as a key determinant for potent enzyme inhibition. nih.govnih.gov

Research has shown that ECG and related compounds can inhibit several key enzymes:

Matrix Metalloproteinases (MMPs) : Galloylated catechins are effective inhibitors of MMPs, enzymes involved in tissue remodeling and cancer metastasis. nih.govnih.gov Molecular modeling suggests a strong interaction between the galloyl group of ECG and MMPs like MMP-2 and MMP-9. mdpi.comnih.gov

Protein Phosphatase-1 (PP1) : The galloyl group plays a major role in the inhibition of PP1, a key enzyme in cellular signaling. nih.gov Molecular modeling suggests that EGCG docks at a hydrophobic groove near the catalytic center of the enzyme. nih.gov

Arginase : ECG acts as a mixed inhibitor of arginase from Leishmania amazonensis, an important enzyme for parasite survival. plos.org

Xanthine (B1682287) Oxidase (XO) : ECG inhibits XO, an enzyme involved in purine (B94841) metabolism. However, its bulkier structure may result in a higher IC₅₀ value compared to smaller polyphenols due to steric hindrance, which can limit its entry into the enzyme's active site. mdpi.com

Other Enzymes : ECG has also been shown to inhibit bacterial efflux pumps (NorA in S. aureus), DNA methyltransferase, and RNase A. wikipedia.orgsciopen.com

Target EnzymeKey Structural Determinant(s) for InhibitionMode of ActionSource
Matrix Metalloproteinases (MMP-2, MMP-9)Galloyl moietyStrong interaction with the enzyme, likely involving the galloyl group. mdpi.comnih.govnih.gov
Protein Phosphatase-1 (PP1)Galloyl moietyDocking at the hydrophobic groove near the catalytic center. nih.gov
Arginase (Leishmania)Full catechin-gallate structureActs as a mixed-type inhibitor. plos.org
Xanthine Oxidase (XO)Overall molecular size and shapeSteric hindrance from the bulky structure can influence binding affinity. mdpi.com
NorA Efflux Pump (S. aureus)Galloyl moietyInhibits pump activity, reversing antibiotic resistance. wikipedia.org
DNA MethyltransferaseGalloyl moietyInhibits enzyme, potentially reactivating silenced genes. wikipedia.org

Galloyl Group Impact on Molecular Targeting and Efficacy

Studies have revealed that the galloyl moiety is essential for high-affinity, site-specific binding to proteins. acs.org A clear example is the interaction with serum albumin, where the absence of the galloyl group in epicatechin (EC) leads to binding primarily at site-II of the protein. plos.org In contrast, the presence of the galloyl group in ECG directs its binding to site-I, demonstrating a shift in the molecular target site on the same protein. plos.org

Furthermore, the galloyl group is critical for targeting specific components of cellular signaling pathways. It has been identified as essential for the inhibition of the transcription factor PU.1, which is involved in inflammatory responses. mdpi.com The interaction with plasma proteins like human serum albumin, fibronectin, and fibrinogen is significantly stronger for galloylated catechins, which is vital for their stability and delivery to target tissues. mdpi.comacs.org This enhanced binding and specific targeting conferred by the galloyl group are key to the heightened efficacy of ECG compared to its non-galloylated analogues. mdpi.complos.org

Molecular Mechanisms of Action of Epicatechin 3 Gallate

Target Identification and Direct Binding Interactions with Biomolecules

Epicatechin-3-gallate (ECG), a significant bioactive polyphenol found in green tea, exerts its physiological effects through direct interactions with a variety of biomolecules. sciopen.com The gallate moiety is particularly crucial for these interactions, influencing how the compound binds to proteins, associates with cellular membranes, and chelates metal ions. sciopen.comresearchgate.netjst.go.jp

Protein Interaction Profiles

This compound has been shown to directly interact with a range of human proteins, which is a key mechanism explaining its health benefits. mdpi.com Affinity chromatography and computational docking studies have identified several specific protein targets. nih.govnih.govnih.gov

Initial screening of human plasma proteins using affinity chromatography revealed that ECG binds to fibronectin, fibrinogen, and histidine-rich glycoprotein (HRG). nih.gov Further studies confirmed that fibrinogen and HRG have a direct affinity for ECG, an interaction dependent on the presence of the gallate moiety. nih.gov

More extensive screening against thousands of human protein binding sites has predicted and, in some cases, experimentally confirmed additional targets. nih.govnih.govresearchgate.net These studies highlight that ECG can occupy functional sites on proteins, blocking their activity either through direct active site obstruction or by inducing conformational changes. mdpi.com Among the experimentally validated protein targets are KRAS, Factor Xa (FXa), Matrix Metalloproteinase-1 (MMP1), Phospholipase A2 group IIA (PLA2G2A), Hemoglobin (Hb), and Cyclin-dependent kinase 2 (CDK2). nih.govnih.govresearchgate.net

Protein TargetMethod of IdentificationSignificance of Interaction
FibronectinAffinity ChromatographyIdentified as a plasma protein that binds to ECG. nih.gov
FibrinogenAffinity ChromatographyDemonstrates direct binding affinity for ECG. nih.gov
Histidine-Rich Glycoprotein (HRG)Affinity Chromatography, Partial Amino Acid SequencingShows direct binding affinity for ECG in blood plasma. nih.gov
KRASInverse Molecular Docking, In-vitro Enzyme AssayECG physically interacts with and inhibits the activity of this key oncogenic driver. nih.gov
Factor Xa (FXa)Inverse Molecular DockingPredicted and confirmed target; inhibition may contribute to anticancer effects. nih.gov
Matrix Metalloproteinase-1 (MMP1)Inverse Molecular Docking, Experimental Inhibition AssayECG is a potent inhibitor of the catalytic domain of MMP1. nih.gov
Phospholipase A2 group IIA (PLA2G2A)Inverse Molecular DockingExperimentally confirmed target of ECG. nih.govresearchgate.net
Cyclin-dependent kinase 2 (CDK2)Inverse Molecular DockingExperimentally validated protein target. nih.govnih.gov
67-kDa laminin receptor (67LR)Surface Plasmon Resonance (SPR)Identified as a cell surface receptor for ECG, mediating many of its beneficial activities. mdpi.com

Membrane and Phospholipid Association

The interaction of this compound with cell membranes is a critical aspect of its molecular action. Studies using model lipid membranes, such as liposomes and micelles, have demonstrated that catechins containing a galloyl moiety, including ECG, have a significantly higher affinity for phospholipid bilayers compared to non-galloylated catechins. researchgate.netjst.go.jp This enhanced interaction is attributed to the galloyl group, which increases the molecule's hydrophobicity and facilitates its association with the membrane. nih.gov

Solid-state NMR spectroscopy studies have provided detailed insights into this association. nih.gov These analyses show that ECG interacts strongly with the surface of phospholipid bilayers. nih.gov It can alter the phase transition temperature and affect the dynamics and mobility of the phospholipids themselves. nih.gov Specifically, ECG has been shown to decrease the lipid ordering parameter in already ordered membranes while increasing it in disordered ones. researchgate.net

The galloyl moiety not only anchors the molecule to the membrane but also helps stabilize it within the phospholipid environment, potentially through a cation-π interaction between the galloyl ring and the quaternary amine of the phospholipid head-group. nih.gov The intermolecular distance between the carbonyl carbon of ECG's galloyl moiety and the phosphorus atom of the phospholipid has been determined to be approximately 5.3 ± 0.1 Å. nih.gov These physical interactions with the membrane can influence its properties and subsequent physiological effects. researchgate.net

Metal Ion Chelation Mechanisms

This compound possesses potent metal ion chelation properties, which contribute significantly to its antioxidant activity. sciopen.comnih.gov It can form inactive complexes with transition metal ions such as iron (Fe³⁺) and copper (Cu²⁺), preventing them from participating in reactions that generate damaging free radicals, like the Fenton reaction. nih.gov

The chemical structure of ECG is well-suited for metal chelation. The key functional groups responsible for this activity are the catechol and pyrogallol groups in the B ring and the meta-5, 7-dihydroxy group in the A ring. researchgate.net These structures allow ECG to stoichiometrically bind with ferric ions, forming a redox-inactive iron-phenolic complex. researchgate.net This action is a form of preventative antioxidant activity, as it sequesters reactive metals. researchgate.net

Studies have shown that ECG can chelate non-transferrin bound iron (NTBI), a highly toxic form of iron found in plasma under iron-overload conditions. researchgate.net The interaction is rapid and dose-dependent. researchgate.net By chelating excess iron, ECG can inhibit iron-driven lipid peroxidation and reduce oxidative stress. nih.gov This mechanism is considered a key part of its protective effects against various pathological conditions. nih.govresearchgate.net

Modulation of Intracellular Signaling Pathways

This compound influences cellular function by modulating key intracellular signaling cascades. Its ability to interact with and regulate pathways such as PI3K/AKT/mTOR and MAPK is central to its wide-ranging biological activities.

PI3K/AKT/mTOR Pathway Regulation

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. nih.govmdpi.com Aberrant regulation of this pathway is common in various cancers. mdpi.com this compound has been shown to be a potent modulator of this pathway. nih.govresearchgate.netnih.gov

Research in pancreatic cancer cells demonstrates that ECG can dramatically inhibit cell proliferation and induce apoptosis by targeting the PI3K/AKT/mTOR pathway. nih.govresearchgate.net The mechanism involves the upregulation of Phosphatase and Tensin Homolog (PTEN), a crucial negative regulator of this pathway. nih.govresearchgate.net PTEN acts as an antagonist to PI3K by dephosphorylating PIP3 to PIP2, thereby attenuating the downstream signal. mdpi.comresearchgate.net By increasing both the mRNA and protein expression of PTEN, ECG effectively dampens the pathway's activity. nih.govnih.gov

Consequently, the expression and phosphorylation of downstream targets, specifically phospho-AKT and phospho-mTOR, are significantly downregulated by ECG treatment. nih.govresearchgate.netnih.gov This inhibition of the PI3K/AKT/mTOR signaling cascade is a key contributor to the anti-proliferative and apoptosis-inducing properties of ECG. nih.govresearchgate.net

MAPK Pathway Modulation (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are central to the regulation of diverse cellular processes like proliferation, differentiation, and apoptosis. aacrjournals.orgmdpi.com The effect of this compound on these pathways can be context-dependent, leading to either activation or inhibition.

In some cellular contexts, such as human villous trophoblasts, ECG treatment leads to an increase in the phosphorylation of ERK1/2 and p38, while having no effect on JNK phosphorylation. physiology.org This selective activation of ERK and p38 pathways was shown to be required for the ECG-induced inhibition of trophoblast growth. physiology.org Similarly, in human bronchial epithelial cells, ECG was found to significantly increase the phosphorylation levels of p38 MAPK, ERK, and JNK. amegroups.org

Conversely, in other scenarios, ECG acts as an inhibitor of MAPK pathways. For instance, in JB6 mouse epidermal cells, ECG was found to inhibit the MAPK pathway. aacrjournals.org In human hepatoma and cervical carcinoma cells, ECG induced the activation of ERK, JNK, and p38 in a manner that stimulated apoptosis. mdpi.com In chronic myeloid leukemia cells, ECG's inhibitory effect on cell growth was mediated through the inhibition of the p38-MAPK and JNK pathways. mdpi.com This suggests that ECG's modulation of MAPK signaling is highly dependent on the cell type and the specific cellular environment.

NF-κB Signaling Pathway Inhibition

This compound (EGCG) has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. Research indicates that EGCG can prevent the activation of NF-κB induced by various stimuli. The mechanism of inhibition involves multiple steps in the signaling cascade.

In studies using bone marrow-derived macrophages, EGCG was found to block the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchwithrutgers.com By preventing IκBα degradation, EGCG inhibits the nuclear translocation of the NF-κB subunit RelA. researchwithrutgers.com Consequently, EGCG blocks the DNA-binding activity of NF-κB, preventing it from activating the transcription of pro-inflammatory genes. researchwithrutgers.comnih.gov This inhibitory effect on NF-κB activation is considered a key mechanism behind the anti-inflammatory properties of EGCG. researchgate.net The inhibition of NF-κB by EGCG is mediated through the suppression of IκB phosphorylation, which is a crucial step for its degradation.

JAK-STAT Pathway Interactions

This compound demonstrates a significant ability to interfere with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is crucial for cellular proliferation, differentiation, and survival. EGCG has been found to disrupt this pathway at multiple points.

Research shows that EGCG can inhibit the phosphorylation of key components of the pathway, including Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), signal transducer and activator of transcription 1 (STAT1), and signal transducer and activator of transcription 3 (STAT3). aacrjournals.org By inhibiting the phosphorylation of JAK proteins, EGCG prevents the subsequent activation and phosphorylation of STAT proteins. spandidos-publications.com For instance, in IFN-γ-stimulated human oral cancer cells, EGCG was shown to inhibit p-JAK1 and p-JAK2 and prevent STAT1 translocation to the nucleus. spandidos-publications.com This inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby blocking the transcription of target genes. aacrjournals.org In some contexts, EGCG's action on STAT1 appears to be mediated by the downregulation of JAK2 expression. mdpi.com Furthermore, EGCG can inhibit the binding of the gp130 receptor to ligands that activate the JAK-STAT pathway, thereby suppressing the phosphorylation of STAT3. nih.gov

IGF1R and EGFR Pathway Modulation

This compound modulates the signaling pathways of both the Insulin-like Growth Factor 1 Receptor (IGF1R) and the Epidermal Growth Factor Receptor (EGFR), both of which are critical in cell growth and proliferation.

EGCG has been identified as an inhibitor of the EGFR signaling pathway. nih.gov It has been shown to inhibit the epidermal growth factor-dependent activation of EGFR. nih.gov This inhibition extends to downstream signaling molecules, including the mitogen-activated protein kinases ERK1/2 and the protein kinase B (AKT). nih.gov EGCG can directly inhibit ERK1/2 and AKT kinases, indicating that it acts at multiple levels within the EGF-dependent signaling cascade. nih.gov As an ATP-competitive inhibitor, EGCG can bind to the ATP binding site in the EGFR cytoplasmic domain, preventing receptor phosphorylation and subsequent activation. nih.gov

Regarding the IGF1R pathway, EGCG has been found to inhibit mitogenesis stimulated by both IGF-I and IGF-II in 3T3-L1 preadipocytes. mdpi.com The mechanism involves the inhibition of IGF-I-stimulated phosphorylation of the IGF-IR β-subunit. mdpi.com This action prevents the downstream activation of signaling cascades that lead to cell proliferation. mdpi.com

AMPK Pathway Activation

This compound is a known activator of the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor, playing a key role in regulating metabolic processes, including lipid and glucose metabolism.

Multiple studies have demonstrated that EGCG treatment leads to the activation of AMPK in various cell types, including hepatocytes and breast cancer cells. mdpi.comnih.gov The activation of AMPK by EGCG can lead to a reduction in the synthesis of cholesterol and triglycerides in hepatocytes. nih.gov This effect is partly achieved by reducing the expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis. nih.gov In some contexts, EGCG-induced AMPK activation down-regulates the mTOR pathway, which is involved in cell growth and protein synthesis. mdpi.com The activation of AMPK is a central mechanism through which EGCG exerts some of its metabolic regulatory effects. nih.gov

Enzymatic Regulation and Inhibition

DNA Methyltransferase (DNMT) Inhibition

This compound acts as an inhibitor of DNA methyltransferase (DNMT) activity, an enzyme responsible for adding methyl groups to DNA, which often leads to gene silencing. This inhibition is a key aspect of its epigenetic modulatory effects.

EGCG has been shown to directly inhibit DNMT activity in a dose-dependent manner. researchwithrutgers.commdpi.com Molecular modeling studies suggest that EGCG can bind to the catalytic pocket of DNMT, forming hydrogen bonds with key amino acid residues. researchgate.net This competitive inhibition prevents the enzyme from methylating DNA. researchwithrutgers.commdpi.com As a result of DNMT inhibition, EGCG can reverse the hypermethylation of promoter regions of various tumor suppressor genes. mdpi.com This leads to the re-expression of methylation-silenced genes, which can play a role in cancer prevention. researchwithrutgers.commdpi.com The reactivation of genes such as p16INK4a, retinoic acid receptor beta (RARβ), and O6-methylguanine methyltransferase (MGMT) has been observed in various cancer cell lines following treatment with EGCG. researchgate.netmdpi.com

Table 1: Effect of this compound on DNMT Activity and Gene Reactivation

Cell Line EGCG Concentration Effect Reactivated Genes
Human Esophageal Cancer (KYSE 510) 5-50 µM Reversal of hypermethylation p16INK4a, RARβ, MGMT, hMLH1
Human Colon Cancer (HT-29) Not specified Reactivation of methylation-silenced genes Not specified
Human Prostate Cancer (PC3) Not specified Reactivation of methylation-silenced genes Not specified

Data compiled from multiple research findings. researchgate.netmdpi.com

Telomerase Activity Repression

This compound has been found to repress the activity of telomerase, an enzyme that is crucial for maintaining telomere length and is highly active in the majority of cancer cells, contributing to their immortality.

The primary mechanism by which EGCG inhibits telomerase involves the downregulation of the human telomerase reverse transcriptase (hTERT), which is the catalytic subunit of the enzyme. nih.govaacrjournals.org Studies have shown that EGCG represses the promoter activity of hTERT and decreases the endogenous hTERT mRNA levels in various carcinoma cells in a dose- and time-dependent manner. nih.gov This repression of hTERT transcription is mediated through epigenetic mechanisms, including the inhibition of DNA methyltransferase and histone acetyltransferase activities, which leads to chromatin remodeling at the hTERT promoter. aacrjournals.org The subsequent decrease in telomerase activity can inhibit the growth of cancer cells and induce apoptosis. spandidos-publications.com

Table 2: Effect of this compound on hTERT Expression

Cell Line EGCG Concentration Effect on hTERT
H1299 (Human non-small cell lung carcinoma) 20-40 µM Decreased mRNA level
OECM-1 (Human oral squamous cell carcinoma) 20-40 µM Decreased mRNA level
SAS (Human tongue squamous cell carcinoma) 20-40 µM Decreased mRNA level
MCF-7 (Human breast adenocarcinoma) Not specified Downregulated transcription

Data compiled from multiple research findings. nih.govaacrjournals.org

Matrix Metalloproteinase (MMP) Inhibition

This compound has been identified as an inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. The galloyl moiety within the structure of ECG is considered essential for its potent inhibitory effects on cancer cells. sciopen.com This inhibition is a key mechanism underlying its potential anti-cancer properties, as MMPs play a significant role in tumor invasion and metastasis.

Research has demonstrated that ECG, along with EGCG, can inhibit the enzymatic activity of MMPs. researchgate.net Specifically, studies have shown that ECG can inhibit MMP-9 activity. researchgate.net The interaction between ECG and MMPs, such as MMP-2 and MMP-9, is strengthened by the presence of the gallate group. researchgate.net Molecular docking analyses have further elucidated this interaction, indicating that the galloyl group of ECG contributes to a higher binding affinity with MMPs.

The inhibitory action of ECG on MMPs extends to chelating metals like zinc within the active site of these enzymes, which is a critical aspect of their enzymatic function. sciopen.com By disrupting the activity of MMPs, this compound can modulate the tumor microenvironment and impede the processes of angiogenesis, invasion, and metastasis. sciopen.com

Heat Shock Protein (Hsp90) Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer development and progression. This compound has been identified as an inhibitor of Hsp90.

Research indicates that ECG binds to the C-terminal region of Hsp90, thereby inhibiting its dimerization. aacrjournals.org This interaction with Hsp90 leads to the degradation of its client proteins, which can have anti-proliferative effects in cancer cells. nih.gov The binding of ECG to Hsp90 can impair the association of Hsp90 with its co-chaperones, such as Hsc70 and p23, further disrupting its chaperoning function. nih.gov

The inhibition of Hsp90 by ECG has been shown to be more potent in tumorigenic and metastatic cells compared to non-tumorigenic cells. aacrjournals.org This preferential targeting of cancer cells suggests that the inhibition of Hsp90 is a key mechanism behind the anti-cancer activity of this compound. aacrjournals.org

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Suppression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes that are often overexpressed in inflammatory conditions and cancer, contributing to disease progression. While much of the research in this area has focused on EGCG, the broader class of green tea catechins, including ECG, has been implicated in the modulation of these inflammatory enzymes.

Studies have shown that certain flavonoids can inhibit the transcriptional activation of COX-2 and iNOS. nih.gov For instance, EGCG has been observed to slightly enhance COX-2 protein levels while inhibiting iNOS protein levels in mouse macrophages. oup.com In the context of prostate cancer, EGCG has been found to decrease the levels of COX-2 and iNOS. nih.gov Although direct and extensive data on ECG's specific role is less available, its structural similarity to EGCG and its known anti-inflammatory properties suggest a potential role in the suppression of these pathways.

Purine (B94841) Metabolism Enzyme Inhibition (Xanthine Oxidase, Adenosine Deaminase)

This compound has been demonstrated to be a potent inhibitor of xanthine (B1682287) oxidase (XO), a key enzyme in purine metabolism that catalyzes the formation of uric acid.

ECG acts as a mixed-type reversible inhibitor of XO with an IC50 value of 19.33 ± 0.45 μM. nih.govnih.gov The inhibition of XO by ECG leads to a decrease in the production of superoxide (B77818) radicals by promoting the reduced form of the enzyme and suppressing uric acid formation. nih.gov The binding of ECG to XO is a static process involving hydrogen bonds and van der Waals forces, which leads to a more compact conformation of the enzyme. nih.govnih.gov Molecular docking studies suggest that ECG binds near the flavin adenine dinucleotide (FAD) binding site of XO, altering the enzyme's conformation and thereby hindering substrate entry and product release. nih.gov

The inhibitory effect of ECG on xanthine oxidase is significant, with a Ki value of 2.86 µM, indicating a strong inhibitory potential. researchgate.net This action may contribute to the health benefits of green tea by reducing the production of reactive oxygen species. researchgate.net

CYP Enzyme and Phase II Detoxification Enzyme Modulation

The cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. Phase II detoxification enzymes, on the other hand, are responsible for conjugating metabolites to facilitate their excretion.

This compound has been shown to have various molecular targets within cells, including CYP enzymes and phase II detoxification enzymes. sciopen.com The antineoplastic mechanism of ECG involves the inhibition of phase I CYP enzymes and the induction of phase II detoxification and antioxidant enzymes. sciopen.com This modulation of drug-metabolizing enzymes can have significant implications for chemoprevention and cancer therapy.

Fatty Acid Synthesis Enzyme Regulation (Acetyl-CoA Carboxylase, ATP Citrate Lyase, Fatty Acid Synthase)

Recent research has highlighted the role of this compound in the regulation of enzymes involved in fatty acid synthesis, a pathway that is often upregulated in cancer cells to support rapid proliferation.

Studies have shown that ECG can downregulate the expression of key lipogenic enzymes, including acetyl-CoA carboxylase (ACC), ATP citrate lyase (ACLY), and fatty acid synthase (FASN), in prostate cancer cells and xenograft tissues. oup.com This suggests that ECG can inhibit the de novo synthesis of fatty acids. oup.com The inhibitory effect of ECG on these enzymes is linked to its ability to suppress the PI3K/AKT/mTOR signaling pathway, which is known to regulate lipogenesis. oup.com

Furthermore, ECG has been identified as an inhibitor of FASN with an IC50 value of 42 μM, primarily acting on the β-ketoacyl reductase (KR) domain of the enzyme. nih.gov This inhibition of fatty acid synthesis may contribute to the anti-cancer effects of ECG by depriving cancer cells of the lipids necessary for membrane production and signaling.

Interactive Data Table: Inhibitory Concentrations of this compound

Enzyme/SystemIC50 / Ki ValueType of InhibitionReference
Xanthine Oxidase (XO)IC50: 19.33 ± 0.45 μMMixed-type nih.govnih.gov
Xanthine Oxidase (XO)Ki: 2.86 µMMixed researchgate.net
Fatty Acid Synthase (FASN)IC50: 42 μM- nih.gov
20S Proteasome (Chymotrypsin-like activity)nM range- nih.gov

RNase A Inhibition

This compound (ECG) has been identified as an inhibitor of Ribonuclease A (RNase A). sciopen.com The inhibitory mechanism involves the chelation of metal ions, such as copper and zinc, which are essential for the enzymatic activity of RNase A in cancer cells. sciopen.com By binding to these metal cofactors, ECG disrupts the catalytic function of the enzyme, leading to its inhibition. sciopen.com

Urease Inhibition

This compound demonstrates inhibitory effects against the enzyme urease. monaminkara.com Research on the model urease from Klebsiella aerogenes has shown that compounds like epigallocatechin can cause a time-dependent inactivation of the enzyme. monaminkara.com The proposed mechanism involves the compound binding to the enzyme in a way that props open the flexible flap covering the active site. This allows for a subsequent covalent modification of a specific cysteine residue within that flap, leading to the inactivation of the enzyme. monaminkara.com While this detailed mechanism was elucidated with epigallocatechin, epicatechin-gallate has also been reported as an inhibitor of urease from sources like H. pylori. monaminkara.com

Epigenetic Modifications and Gene Expression Regulation

DNA Methylation Impact

Epigenetic modification through DNA methylation is a key target of tea catechins. The most studied of these, (-)-epigallocatechin-3-gallate (EGCG), has been shown to directly inhibit DNA methyltransferase (DNMT) activity. researchwithrutgers.com Hypermethylation of CpG islands in promoter regions is a common mechanism for silencing tumor suppressor genes in cancer. researchwithrutgers.comnih.gov EGCG can reverse this process by inhibiting DNMT, leading to the reactivation of methylation-silenced genes. researchwithrutgers.comnih.gov

Table 1: Impact of Tea Catechins on DNA Methylation
CompoundMechanism of ActionAffected Genes/ProteinsCell Line ModelsReference
(-)-epigallocatechin-3-gallate (EGCG)Inhibits DNA methyltransferase (DNMT) activity; Competitive inhibition.p16(INK4a), RARβ, MGMT, hMLH1, DNMT1, DNMT3a, DNMT3bEsophageal (KYSE 510, KYSE 150), Colon (HT-29), Prostate (PC3), Skin (A431) nih.govoup.com
This compound (ECG)Inhibits DNA methylation in skin cancer cells (though less potent than EGCG in some studies).Global DNA methylationSkin (A431) oup.com

Histone Modification Influence

In addition to DNA methylation, catechins influence other epigenetic marks, particularly histone modifications. Histone acetylation and deacetylation are critical for regulating chromatin structure and gene expression. oup.com The major green tea polyphenol, (-)-epigallocatechin-3-gallate (EGCG), has been found to inhibit histone deacetylase (HDAC) activity. oup.com This inhibition leads to an increase in the levels of acetylated histones, a state typically associated with a more open chromatin structure and transcriptional activation. oup.com

Conversely, EGCG has also been identified as a histone acetyltransferase (HAT) inhibitor, specifically targeting enzymes like p300/CBP. aacrjournals.org The kinetics of this inhibition are uncompetitive, suggesting EGCG does not bind to the active site of the enzyme but to another site. aacrjournals.org In human endothelial cells, EGCG treatment was shown to increase histone acetylation (H3K9/14ac, H3ac) and methylation of both active (H3K4me3) and repressive (H3K9me3) chromatin marks, indicating a broad epigenetic potential. nih.gov

Table 2: Influence of EGCG on Histone Modification
Epigenetic TargetEffect of EGCGObserved OutcomeMechanismReference
Histone Deacetylase (HDAC)InhibitionIncreased levels of acetylated histones (H3, H4)Leads to a more open chromatin structure oup.com
Histone Acetyltransferase (HAT), e.g., p300/CBPInhibitionDecreased acetylation of histones H3 and H4 by p300/CBPUncompetitive inhibition aacrjournals.org
Overall Histone Marks (Endothelial Cells)ModulationIncrease in H3K9/14ac, H3ac, H3K4me3, and H3K9me3Promotes chromatin relaxation nih.gov

Tumor Suppressor Gene Upregulation (e.g., p53, PTEN)

This compound (ECG) and its related compound EGCG play a significant role in upregulating key tumor suppressor genes. The p53 protein, often called the "guardian of the genome," is a critical target. frontlinegenomics.com EGCG has been shown to bind directly to the N-terminal domain of p53, the same site where its negative regulator, MDM2, binds. frontlinegenomics.com This competitive binding disrupts the p53-MDM2 interaction, thereby preventing the degradation of p53 and leading to an increase in its cellular levels and availability for anti-cancer functions. frontlinegenomics.com

Similarly, ECG has been demonstrated to induce cell death in human colon cancer cells (SW480) through the activation of p53. nih.gov Studies showed that ECG treatment led to an increase in phosphorylated p53 and total p53 levels. ECG was also found to inhibit the degradation of p53 protein and its RNA, contributing to the stabilization of the protein. nih.gov The pro-apoptotic effects of ECG were dependent on this p53 activation. nih.gov Research has also indicated that EGCG can regulate the tumor suppressor PTEN, which is involved in pathways related to cell survival and proliferation. researchgate.net

Redox Homeostasis Regulation

This compound (ECG) is recognized for its capacity to modulate cellular redox homeostasis, primarily through its antioxidant activities. sciopen.comrsc.org Oxidative stress is a key factor in the pathology of various chronic diseases. rsc.org ECG has demonstrated the ability to counteract oxidative stress both in vitro and in vivo. rsc.org

In studies using vascular smooth muscle cells, ECG was shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme. rsc.org The polyhydroxy chemical structure of catechins like ECG endows them with potent antioxidant properties, allowing them to scavenge free radicals. researchgate.netresearchgate.net Furthermore, ECG has been identified as a mixed-type inhibitor of xanthine oxidase, an enzyme that generates reactive oxygen species. nih.govmdpi.com By inhibiting this enzyme, ECG reduces the production of superoxide radicals, thereby helping to maintain redox balance. nih.gov

Table 3: Mechanisms of Redox Homeostasis Regulation by ECG
MechanismEffectModelReference
Antioxidant Enzyme ModulationIncreases Superoxide Dismutase (SOD) activityApoE-/- mice and vascular smooth muscle cells rsc.org
Lipid Peroxidation ReductionDecreases Malondialdehyde (MDA) levelsApoE-/- mice and vascular smooth muscle cells rsc.org
Enzyme InhibitionInhibits Xanthine Oxidase (XO) activityIn vitro enzyme assays nih.govmdpi.com
Free Radical ScavengingReduces superoxide radical productionIn vitro enzyme assays researchgate.netnih.gov

Direct Free Radical Scavenging

This compound demonstrates notable efficacy as a direct scavenger of free radicals, a property central to its antioxidant capacity. researchgate.net This activity is largely attributed to its chemical structure, which is shared by other catechins and features phenolic hydroxyl groups capable of donating a hydrogen atom to stabilize reactive oxygen species (ROS). researchgate.net The gallate moiety, in particular, is considered critical for the potent inhibitory effects of ECG. sciopen.com

The direct free radical scavenging activity of various catechins has been compared in several studies. While Epigallocatechin-3-gallate (EGCG) is often cited as the most potent, ECG also exhibits significant activity. The relative radical scavenging abilities generally follow the order: EGCG > ECG > GCG > CG > EGC > GC > EC > C. nih.gov For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the scavenging rate of EGCG at 400 μM was 77.2%, while ECG also demonstrated strong activity. nih.gov This direct interaction with free radicals allows this compound to neutralize their damaging potential, thereby protecting cellular structures from oxidative insults. researchgate.net

Comparative Free Radical Scavenging Activity of Catechins
Catechin (B1668976)Relative Scavenging Activity Rank
Epigallocatechin-3-gallate (EGCG)1
This compound (ECG)2
Gallocatechin gallate (GCG)3
Catechin gallate (CG)4
Epigallocatechin (EGC)5
Gallocatechin (GC)6
Epicatechin (EC)7
Catechin (C)8
Data derived from DPPH radical scavenging assays. nih.gov

Antioxidant Enzyme Induction (e.g., Nrf2/HO-1 pathway)

Beyond its direct scavenging actions, this compound exerts its antioxidant effects indirectly by inducing the expression of endogenous antioxidant enzymes. A key mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. sciopen.com In response to oxidative stress, ECG can promote the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.

Studies have demonstrated that ECG treatment increases the expression of HO-1, a critical enzyme with antioxidant and anti-inflammatory functions. This induction of phase II detoxification and antioxidant enzymes fortifies the cell's intrinsic defense mechanisms against oxidative damage. sciopen.com

Protection Against Oxidative Damage

The culmination of this compound's direct free radical scavenging, induction of antioxidant enzymes, and attenuation of ROS production is the robust protection of cellular components against oxidative damage. ECG has been shown to mitigate lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. researchgate.net By neutralizing free radicals and bolstering antioxidant defenses, ECG helps to preserve the structural and functional integrity of cells and tissues in the face of oxidative stress.

Immune Response Modulation

This compound is a significant modulator of the immune system, exhibiting potent anti-inflammatory properties. sciopen.com Its immunomodulatory effects are achieved through the regulation of various components of the immune response, including the inhibition of inflammatory cascades and the control of cytokine and chemokine production.

Inflammatory Cascade Inhibition

ECG has been demonstrated to effectively inhibit key inflammatory pathways. One of the primary mechanisms is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. By preventing the activation and nuclear translocation of NF-κB, ECG can downregulate the expression of a wide array of inflammatory mediators. Additionally, ECG has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathways, both of which play pivotal roles in the inflammatory process. researchgate.net

Cytokine and Chemokine Regulation

A significant aspect of this compound's immunomodulatory function is its ability to regulate the production of cytokines and chemokines, the signaling molecules that orchestrate the immune response. Research has shown that ECG can suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net For instance, in lipopolysaccharide (LPS)-stimulated macrophages, ECG has been observed to inhibit the production of these key inflammatory mediators. By modulating the cytokine and chemokine profile, ECG can help to dampen excessive inflammatory responses and restore immune homeostasis.

Effects of this compound on Pro-inflammatory Mediators
Pro-inflammatory MediatorEffect of this compoundSignaling Pathway Implicated
Tumor Necrosis Factor-alpha (TNF-α)InhibitionNF-κB, MAPK
Interleukin-6 (IL-6)InhibitionNF-κB, JAK/STAT
Nitric Oxide (NO)InhibitionNF-κB (via iNOS)
Prostaglandin E2 (PGE2)InhibitionMAPK (via COX-2)
Data compiled from studies on macrophage cell lines. researchgate.net

TLR4/NF-κB Pathway Inhibition

This compound and related compounds demonstrate significant anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. nih.govnih.govmdpi.com The TLR4 receptor plays a crucial role in the innate immune system, recognizing pathogens and triggering inflammatory responses. Its activation leads to a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govmdpi.com NF-κB then moves to the nucleus and promotes the expression of pro-inflammatory genes, including various cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.commdpi.com

Research has shown that EGCG can attenuate microglial inflammation and neurotoxicity by suppressing the activation of the TLR4/NF-κB pathway. nih.gov Studies in various models, including lipopolysaccharide (LPS)-induced inflammation, have confirmed that EGCG effectively suppresses the expression of TLR4 and its downstream adapter protein, MyD88. mdpi.com This inhibition prevents the subsequent activation of NF-κB, leading to a marked reduction in the production of pro-inflammatory mediators like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). mdpi.com This mechanism highlights the potential of galloylated catechins in mitigating inflammatory conditions by targeting the initial steps of the TLR4-mediated inflammatory cascade. nih.govmdpi.com

Regulation of Cell Proliferation, Apoptosis, and Senescence

This compound exerts profound control over fundamental cellular processes, including the cell cycle, programmed cell death (apoptosis), and cellular aging (senescence). sciopen.com These regulatory functions are central to its anti-cancer properties. nih.gov

A key anti-proliferative mechanism of this compound and its analogs is the ability to halt the cell cycle, preventing cancer cells from dividing uncontrollably. oup.comnih.gov Studies have demonstrated that these compounds can induce cell cycle arrest at different phases, most notably the G0/G1 and S phases. oup.comnih.govspandidos-publications.com

The arrest in the G0/G1 phase is often mediated through the modulation of the machinery involving cyclin-dependent kinases (CDKs) and their inhibitors (CKIs). nih.gov EGCG has been shown to upregulate the expression of CKI proteins such as p21 (WAF1/Cip1) and p27 (KIP1). nih.gov These proteins bind to and inhibit the activity of cyclin-CDK complexes (e.g., cyclin D1/CDK4, cyclin D1/CDK6, and cyclin E/CDK2), which are essential for the cell to progress from the G1 phase to the S phase. nih.gov Concurrently, EGCG can down-modulate the expression of cyclins D1 and E, as well as CDKs 2, 4, and 6, further reinforcing the cell cycle block. nih.gov In some cancer cell types, such as hepatocellular carcinoma, EGCG has been observed to arrest cells in the S phase. spandidos-publications.com

MechanismKey Protein TargetsEffectCell Cycle Phase AffectedReferences
Upregulation of CKIp21 (WAF1/p21), p27 (KIP1/p27), p16 (INK4a), p18 (INK4c)Inhibition of Cyclin-CDK complexesG0/G1 nih.gov
Downregulation of Cyclins & CDKsCyclin D1, Cyclin E, CDK2, CDK4, CDK6Reduced progression signalsG0/G1 nih.gov
S Phase ArrestPI3K/AKT pathway downregulationInhibition of DNA replication machineryS Phase spandidos-publications.com

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. sciopen.comoup.com This process is primarily executed through the intrinsic, or mitochondrial, pathway of apoptosis. oup.com A critical step in this pathway is the regulation of the mitochondrial outer membrane permeability by the Bcl-2 family of proteins. oup.comnih.gov

This family includes anti-apoptotic proteins like Bcl-2 and Bcl-xL, and pro-apoptotic proteins such as Bax and Bad. nih.govnih.govnih.gov EGCG shifts the cellular balance in favor of apoptosis by down-regulating the expression of Bcl-2 and up-regulating the expression of Bax. nih.govssu.ac.ir This altered Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, a process also facilitated by Bax oligomerization. oup.comssu.ac.ir

The permeabilization of the mitochondrial membrane results in the release of key pro-apoptotic factors into the cytoplasm, most notably Cytochrome C. oup.comoup.com In the cytoplasm, Cytochrome C binds to Apoptotic protease-activating factor 1 (Apaf-1), which then activates caspase-9. oup.com Caspase-9 is an initiator caspase that, in turn, activates executioner caspases, such as caspase-3. oup.comoup.com Activated caspase-3 is responsible for cleaving essential cellular proteins, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and nuclear condensation. oup.comnih.gov

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. This compound has demonstrated the ability to delay or prevent the onset of cellular senescence, particularly that induced by oxidative stress. nih.govresearchgate.net

One key mechanism involves the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and detoxification genes. nih.gov By activating Nrf2, EGCG enhances the cell's ability to combat reactive oxygen species (ROS), a major driver of senescence. nih.gov Studies in human mesenchymal stem cells exposed to hydrogen peroxide showed that pre-treatment with EGCG prevented the increase in senescence markers and preserved cell viability. nih.govresearchgate.net This protective effect was linked to Nrf2 activation and the prevention of increases in acetyl-p53 and p21 levels, proteins that are heavily involved in the senescence pathway. nih.gov

Anti-Metastatic and Anti-Angiogenic Mechanisms

This compound also interferes with the processes of metastasis and angiogenesis, which are crucial for tumor growth and spread. sciopen.comnih.gov It can suppress the invasion of cancer cells by reducing the activity of enzymes like matrix metalloproteinase-2 (MMP-2), which degrade the extracellular matrix. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for supplying tumors with the nutrients and oxygen they need to grow. A master regulator of the cellular response to low oxygen (hypoxia) and a key driver of angiogenesis is the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). nih.govaacrjournals.org

This compound and EGCG have been shown to be potent inhibitors of angiogenesis. aacrjournals.orgresearchgate.netmdpi.com A primary mechanism for this is the suppression of HIF-1α protein accumulation in cancer cells under hypoxic conditions. nih.govaacrjournals.orgaacrjournals.org EGCG does not affect the transcription (mRNA levels) of HIF-1α but rather inhibits its protein stabilization and enhances its degradation through the proteasome system. nih.govaacrjournals.org The inhibition of HIF-1α protein accumulation appears to involve the blockade of signaling pathways known to regulate HIF-1α, such as the PI3K/Akt and ERK1/2 pathways. mdpi.comnih.govaacrjournals.org

By preventing the accumulation of HIF-1α, EGCG effectively blocks the transcription of its downstream target genes, most importantly the Vascular Endothelial Growth Factor (VEGF). nih.govaacrjournals.orgaacrjournals.org The suppression of VEGF at both the mRNA and protein levels leads to a drastic decrease in the primary signal for endothelial cell proliferation and new blood vessel formation, thereby starving the tumor and inhibiting its growth. nih.govaacrjournals.org

TargetMechanism of ActionDownstream EffectReferences
HIF-1αInhibits protein accumulation/stabilization under hypoxia. Enhances proteasomal degradation. Blocks PI3K/Akt and ERK1/2 signaling.Decreased transactivation of target genes. mdpi.comnih.govaacrjournals.orgaacrjournals.org
VEGFSuppression of mRNA and protein expression as a result of HIF-1α inhibition.Reduced signaling for endothelial cell proliferation and migration, leading to inhibition of new blood vessel formation. nih.govaacrjournals.orgaacrjournals.org

Suppression of Cell Migration and Invasion

This compound (ECG), a significant bioactive flavonoid found in green tea, has demonstrated notable capabilities in hindering cell migration and invasion, which are critical processes in the progression of various pathological conditions, including cancer metastasis and atherosclerosis. sciopen.comnih.gov The compound exerts its effects through a variety of molecular mechanisms, primarily by modulating the activity of enzymes that degrade the extracellular matrix and by interfering with key signaling pathways that regulate cell motility and adhesion. sciopen.comnih.gov

Research indicates that the gallate moiety within the structure of ECG is crucial for its inhibitory effects on cancer cells. sciopen.com The compound's ability to chelate metal ions, such as zinc, is fundamental to its capacity to inhibit zinc-dependent enzymes like matrix metalloproteinases (MMPs). sciopen.com

Detailed Research Findings

Inhibition of Matrix Metalloproteinases (MMPs)

A primary mechanism by which this compound impedes cell invasion is through the inhibition of MMPs, a family of enzymes responsible for degrading the extracellular matrix (ECM), a crucial step for cell migration. sciopen.com

Vascular Smooth Muscle Cells (VSMCs): In studies involving VSMCs induced by oxidized low-density lipoprotein (ox-LDL), a model for atherosclerosis, ECG was found to inhibit cell migration. This effect was linked to the downregulation of MMP-2 expression. nih.gov

Melanoma Cells: Both this compound and its related compound, Epigallocatechin-3-gallate (EGCG), have shown inhibitory effects on melanoma cell adhesion and invasion. nih.gov

In Silico Studies: Molecular docking studies have revealed that ECG exhibits strong inhibitory properties towards proMMP2, suggesting a direct interaction that prevents the activation of this key enzyme involved in ECM degradation. mdpi.com

Modulation of Cell Adhesion and Epithelial-Mesenchymal Transition (EMT)

This compound also influences the ability of cells to adhere to the ECM and can reverse the process of EMT, a cellular program that enhances migratory and invasive capabilities.

Cell Adhesion: Pre-treatment of murine melanoma cells with ECG was found to impair their adhesion to laminin, a major component of the basement membrane. nih.gov

Reversal of EMT: In human lung cancer cells, this compound was shown to reverse the EMT process induced by transforming growth factor-beta 1 (TGF-β1). This reversal was accompanied by a decrease in cell invasion and the activity of proteases. sciopen.com

Interference with Signaling Pathways

The anti-migratory and anti-invasive effects of this compound are also a result of its ability to modulate intracellular signaling pathways that control these cellular processes. In ox-LDL-induced VSMCs, ECG significantly reduced the expression and phosphorylation of key signaling proteins, including:

Toll-like receptor 4 (TLR4) nih.gov

Mitogen-activated protein kinases (MAPKs) such as p-p38, p-JNK, and p-ERK1/2 nih.gov

Nuclear factor-kappa B (NF-κB) signaling components, including p-IκBα and p-NF-κBp65 nih.gov

By downregulating these pathways, ECG can effectively suppress the inflammatory and migratory responses in these cells. nih.gov

Data Summary

The following table summarizes key research findings on the effects of this compound on cell migration and invasion.

Cell TypeExperimental ModelKey FindingsAffected MoleculesReference
Vascular Smooth Muscle Cells (VSMCs)ox-LDL Induced Atherosclerosis ModelInhibited cell migration.Downregulated MMP-2, TLR4, p-p38, p-JNK, p-ERK1/2, p-IκBα, p-NF-κBp65. nih.gov
Human Lung Cancer CellsTGF-β1 Induced EMTReversed EMT and inhibited cell invasion and protease activity.Not specified. sciopen.com
Murine Melanoma CellsIn Vitro Adhesion AssayImpaired cell adhesion to laminin.Not specified. nih.gov
Cancer Cells (General)In Silico Molecular DockingExhibited superior inhibitory properties towards proMMP2.proMMP2 mdpi.com

Biological Activities in Preclinical in Vitro and in Vivo Animal Models

Anti-Inflammatory Effects in Experimental Models

Epicatechin-3-gallate has demonstrated notable anti-inflammatory properties in various experimental settings. xmsyxb.comsciopen.com Its mechanisms of action often involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

One of the primary ways ECG exerts its anti-inflammatory effects is by targeting the nuclear factor-kappa B (NF-κB) signaling pathway. xmsyxb.comnih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govgutnliver.org Studies have shown that ECG can inhibit the activation of NF-κB, thereby suppressing the production of these inflammatory molecules. nih.govgutnliver.org For instance, in lipopolysaccharide (LPS)-stimulated bovine mammary epithelial cells, ECG was found to inhibit the NF-κB signaling pathway. xmsyxb.com Similarly, in bone marrow-derived macrophages, Epigallocatechin-3-gallate (EGCG), a closely related catechin (B1668976), was shown to block NF-κB activation. nih.govgutnliver.org

Furthermore, ECG has been observed to interfere with other inflammatory cascades. It can inhibit the NOD-like receptor 3 (NLRP3) inflammasome, a multi-protein complex that plays a critical role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). xmsyxb.comnih.gov In a mouse model of contrast-induced nephropathy, EGCG treatment reduced the levels of myeloperoxidase (MPO), an enzyme released by neutrophils during inflammation, and IL-1β, which was associated with the downregulation of the NLRP3 inflammasome. plos.org

In animal models of airway inflammation, EGCG has been shown to decrease the recruitment of inflammatory cells into the airways. nih.gov This effect is partly attributed to its ability to bind directly to proinflammatory chemokines, such as CXCL9, CXCL10, and CXCL11, thereby limiting their biological activity. nih.gov

Antioxidant Potential in Cellular and Animal Systems

The antioxidant properties of this compound are a cornerstone of its biological activities, contributing to its protective effects in various disease models. sciopen.com ECG can act as an antioxidant through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and enhancement of the endogenous antioxidant defense systems. nih.govfrontiersin.org

ECG is an effective scavenger of free radicals such as the hydroxyl radical (OH•) and the superoxide (B77818) anion (O2•−). nih.gov This direct antioxidant action helps to mitigate cellular damage caused by oxidative stress. Beyond direct scavenging, ECG can indirectly lower ROS levels by inducing the expression and activity of antioxidant enzymes. sciopen.comnih.gov

A key pathway involved in the antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While direct evidence for ECG is still emerging, the related compound EGCG has been shown to activate the Nrf2/heme oxygenase-1 (HO-1) pathway. plos.org This activation is crucial for protection against oxidative stress. For example, in a model of contrast-induced renal injury, EGCG's protective effects were linked to the upregulation of HO-1. plos.org

The antioxidant effects of ECG are also linked to its anti-inflammatory and anti-cancer activities. nih.gov By reducing oxidative stress, ECG can dampen inflammatory responses and inhibit the proliferation of cancer cells. nih.gov For instance, EGCG has been shown to reduce cell proliferation and induce apoptosis in colon carcinoma cells treated with low doses of hydrogen peroxide. nih.gov

Anti-Cancer Activities in Cell Lines and Xenograft Models

This compound has been investigated for its anti-cancer properties in a wide range of preclinical models, demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in xenograft models. nih.govnih.govmedcraveonline.com These effects are mediated through the modulation of various signaling pathways critical for cancer development and progression. medcraveonline.commdpi.com

ECG's anti-cancer mechanisms are multifaceted. It has been shown to inhibit carcinogen activity, suppress tumorigenesis, and interfere with angiogenesis (the formation of new blood vessels that supply tumors). nih.govnih.gov A significant aspect of its anti-cancer action is the induction of cell death. nih.govplos.org This can occur through several mechanisms, including caspase-dependent and -independent apoptosis, as well as through lysosomal membrane permeabilization. medcraveonline.complos.org

Key signaling pathways targeted by ECG and the closely related EGCG include the JAK/STAT, MAPK, and PI3K/AKT pathways. medcraveonline.commdpi.com By modulating these pathways, ECG can alter the expression of proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. imrpress.comtandfonline.com

Prostate Cancer Models

In preclinical studies using prostate cancer cell lines, ECG has shown promise as an anti-cancer agent. The related compound, EGCG, has been more extensively studied and found to be a potent inhibitor of cell growth in prostate cancer cell lines such as LNCaP, PC-3, and DU145. nih.gov EGCG induces apoptosis in these cells, as evidenced by changes in nuclear morphology and DNA fragmentation. nih.gov

The mechanisms underlying these effects involve the modulation of key regulatory proteins. In LNCaP cells, EGCG treatment leads to the stabilization of the tumor suppressor protein p53 and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins favors apoptosis. nih.gov Specifically, EGCG was found to induce p53 stabilization through phosphorylation and to negatively regulate NF-κB activity, which in turn decreases Bcl-2 expression. nih.gov This leads to the activation of caspases and subsequent apoptosis. nih.gov

Furthermore, EGCG has been shown to inhibit the phosphorylation of the anti-apoptotic protein Bcl-XL in both LNCaP and PC-3 cells, an event associated with the induction of apoptosis. wvu.edu In vivo studies using a transgenic mouse model of prostate cancer have also demonstrated that oral consumption of green tea polyphenols, including EGCG, can inhibit prostate carcinogenesis by inducing apoptosis in prostate cancer cells. nih.gov

Cell LineKey Findings
LNCaP EGCG induces apoptosis by stabilizing p53 and downregulating Bcl-2 via NF-κB inhibition. nih.gov It also inhibits Bcl-XL phosphorylation. wvu.edu
PC-3 EGCG induces apoptosis and inhibits Bcl-XL phosphorylation. nih.govwvu.edu
DU145 EGCG induces apoptosis. nih.gov

Breast Cancer Cell Lines

This compound and its related compound EGCG have demonstrated significant anti-cancer effects in various breast cancer cell lines, including MCF-7 and MDA-MB-231. tandfonline.comacs.orgmdpi.com These compounds inhibit cell viability and proliferation in a dose-dependent manner. tandfonline.com

In MCF-7 cells, a human breast adenocarcinoma cell line, EGCG has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. tandfonline.comnih.gov The induction of apoptosis is associated with the activation of caspase-3 and caspase-9, and the cleavage of PARP. tandfonline.com Mechanistically, EGCG can upregulate the expression of the tumor suppressor p53 and downregulate the anti-apoptotic protein Bcl-2. spandidos-publications.comnih.gov Furthermore, EGCG has been found to inhibit the expression of miR-25, a microRNA that can promote cancer cell survival; restoring miR-25 expression was shown to inhibit EGCG-induced apoptosis. tandfonline.com

In the triple-negative breast cancer cell line MDA-MB-231, EGCG also exhibits anti-proliferative and pro-apoptotic effects. mdpi.comfrontiersin.org It has been shown to reduce the viability of these cells in a dose-dependent manner. frontiersin.orgresearchgate.net EGCG can inhibit the invasion of MDA-MB-231 cells by suppressing the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis. mdpi.commdpi.comkoreascience.kr

Cell LineKey Findings
MCF-7 EGCG induces apoptosis and G2/M cell cycle arrest. tandfonline.comnih.gov It upregulates p53 and downregulates Bcl-2. spandidos-publications.comnih.gov It also inhibits miR-25. tandfonline.com
MDA-MB-231 EGCG reduces cell viability and inhibits invasion by suppressing MMP-2 and MMP-9 activity. mdpi.comfrontiersin.orgmdpi.comkoreascience.kr

Colon Cancer Cell Lines

In the context of colon cancer, this compound and EGCG have been shown to possess anti-tumor properties in various cell lines, including HCT-116, HT-29, and SW480. spandidos-publications.comnih.govmedsci.org These compounds can inhibit cell proliferation, induce apoptosis, and suppress tumor growth in xenograft models. spandidos-publications.combohrium.com

In HCT-116 cells, EGCG treatment has been observed to induce apoptosis and inhibit cell proliferation. spandidos-publications.comnih.gov This is associated with the dephosphorylation of Akt, a key protein in cell survival pathways, and the activation of p38 MAP kinase, which is involved in stress responses and apoptosis. spandidos-publications.com EGCG can also enhance the sensitivity of HCT-116 cells to radiation, suggesting a potential role in combination therapies. iiarjournals.org

Studies on HT-29 and Caco-2 colon cancer cell lines have shown that EGCG can reduce the expression of MMP-7 and MMP-9, which are involved in tumor invasion and metastasis. medsci.org In SW480 cells, ECG has been shown to induce cell death by activating p53 and stimulating the stress-activated protein kinases p38 and JNK. csic.es

Furthermore, EGCG has been found to inhibit colon tumor growth by downregulating the Sonic hedgehog (Shh) and PI3K/Akt signaling pathways. bohrium.com In vivo studies using nude mice with colon cancer xenografts have confirmed that administration of EGCG can reduce tumor volume and weight. bohrium.com

Cell LineKey Findings
HCT-116 EGCG induces apoptosis, dephosphorylates Akt, and activates p38 MAP kinase. spandidos-publications.com It also enhances radiosensitivity. iiarjournals.org
HT-29 EGCG reduces the expression of MMP-7 and MMP-9. medsci.org
SW480 ECG induces cell death via activation of p53, p38, and JNK. csic.es
Caco-2 EGCG reduces the expression of MMP-7 and MMP-9. medsci.org

Lung Cancer Models

Preclinical studies have indicated that this compound and its related compounds have potential as anti-cancer agents in lung cancer models. For instance, EGCG has been shown to inhibit the proliferation of human lung cancer cells by targeting the epidermal growth factor receptor (EGFR) signaling pathway. frontiersin.org

In human lung cancer cell line PC-9, the combination of EGCG with the cyclooxygenase-2 (COX-2) selective inhibitor celecoxib (B62257) was found to activate ERK1/2 and p38, leading to apoptosis. mdpi.com This suggests a potential synergistic effect when combined with other anti-cancer agents.

Furthermore, in A549 lung cancer cells, EGCG has been shown to enhance the therapeutic effects of other drugs, such as leptomycin B, by promoting apoptosis. brieflands.com

While the research on ECG specifically in lung cancer is less extensive than for EGCG, the findings for EGCG suggest that catechins with a gallate moiety have promising anti-cancer activities that warrant further investigation in lung cancer models.

Other Cancer Cell Systems

This compound (EGCG), a major polyphenol in green tea, has demonstrated significant inhibitory effects across a variety of other cancer cell systems in preclinical in vitro and in vivo animal models. Its anticancer activities have been observed in cancers of the bladder, breast, cervix, colon, stomach, liver, lungs, and head and neck. The mechanisms behind these effects are multifaceted, involving the induction of apoptosis (programmed cell death), suppression of cell proliferation, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

Prostate Cancer:

In preclinical studies involving prostate cancer, green tea catechins, including EGCG, have been shown to significantly reduce tumor size and multiplicity in mouse models. These catechins exhibit potent and selective proapoptotic activity in prostate cancer cell lines. EGCG has been found to inhibit cyclooxygenase-2 (COX-2) in both androgen-sensitive and androgen-insensitive human prostate carcinoma cells, a key target in cancer prevention and treatment. Furthermore, EGCG has been observed to suppress cell proliferation and induce apoptosis in early-stage prostate cancer in vivo. This is accompanied by a decrease in the protein levels of androgen receptor (AR), insulin-like growth factor-1 (IGF-1), and other signaling molecules.

Lung Cancer:

In the context of lung cancer, EGCG has been shown to inhibit the growth of human lung cancer cells both in vitro and in xenograft tumor models in mice. Studies have demonstrated that dietary administration of EGCG dose-dependently inhibits tumor growth, increases apoptosis, and induces oxidative DNA damage specifically within the tumor cells. Interestingly, the efficacy of EGCG in inhibiting lung tumorigenesis in mice appears to be dependent on its presence within a complex mixture of other tea catechins, such as in Polyphenon E. Aerosol administration of Polyphenon E significantly decreased tumor multiplicity, whereas EGCG alone or Polyphenon E without EGCG was ineffective.

Leukemia:

In a murine model of leukemia (WEHI-3), EGCG has been shown to enhance the immune response. It increased the percentages of T-cells and B-cells and promoted macrophage phagocytosis. In a different leukemia model (PML/Rarα mice), EGCG treatment induced cellular differentiation, reduced the leukemia burden, and prolonged survival. This was associated with a reduction in immature leukemia cells and an increase in mature myeloid cells in the bone marrow.

Table 1: Effects of this compound in Other Cancer Cell Systems

Cancer TypeModel SystemKey Findings
Prostate Cancer TRAMP mouse model, Human prostate cancer cell lines (LNCaP, PC-3, DU-145)Reduced tumor size and multiplicity; induced apoptosis; inhibited COX-2; suppressed androgen receptor and IGF-1 signaling.
Lung Cancer A/J mice, Human lung cancer H1299 cells (in vitro and xenograft)Inhibited tumor growth; induced apoptosis and oxidative DNA damage in tumors; efficacy enhanced when part of a catechin mixture (Polyphenon E).
Leukemia WEHI-3 murine leukemia model, PML/Rarα miceEnhanced immune response (increased T-cells, B-cells, macrophage phagocytosis); induced cellular differentiation; reduced leukemia burden and prolonged survival.
Hepatocellular Carcinoma Human hepatoma HepG2-C8 cellsInduced apoptosis and antioxidant response element activation through ERK, JNK, and p38 pathways.
B-cell chronic lymphocytic leukemia B-CLL cellsReduced VEGF-R1 and VEGF-R2 phosphorylation; induced apoptosis via caspase-3 activation and PARP cleavage.
Nasopharyngeal carcinoma Human NPC cellsInvolved in antiproliferation and apoptosis.

Neuroprotective Actions in Experimental Models of Neurological Disorders

This compound (EGCG) has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders. Its ability to cross the blood-brain barrier allows it to directly interact with neural tissues, offering protection through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions.

Parkinson's Disease Models (e.g., MPTP, Rotenone, 6-OHDA)

In several experimental models of Parkinson's disease (PD), EGCG has shown remarkable neuroprotective effects. These models utilize neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), rotenone, and 6-hydroxydopamine (6-OHDA) to mimic the dopaminergic neurodegeneration seen in PD.

MPTP-Induced Models: In mice treated with MPTP, oral administration of EGCG has been found to alleviate the loss of dopamine (B1211576) neurons in the substantia nigra and reduce the depletion of tyrosine hydroxylase, a key enzyme in dopamine synthesis. It also helps in restoring motor function. The protective mechanism in this model is partly attributed to the reduction of oxidative stress and the modulation of the peripheral immune system, including the inhibition of neuroinflammatory cytokine expression. EGCG has been shown to have a neurorescue effect, mitigating MPTP-induced deficits by modulating iron export proteins and alleviating oxidative stress.

Rotenone-Induced Models: In rotenone-challenged rat models of PD, EGCG treatment has been shown to prevent motor dysfunctions and reduce the levels of the apoptotic marker caspase-3 in the striatum. It also reverses rotenone-induced lipid peroxidation. Furthermore, EGCG has been found to protect against rotenone-induced oxidative stress and cell death in neuronal cell lines, preserving the mitochondrial membrane potential.

6-OHDA-Induced Models: In both in vitro and in vivo models using 6-OHDA, EGCG has demonstrated neuroprotective effects. It inhibits 6-OHDA-induced apoptosis in neuronal cells and prevents the activation of caspase-3. In rats with 6-OHDA-induced lesions, EGCG treatment has been shown to revert behavioral changes, such as improving locomotor activity and reducing rotational behavior. It also provides an anti-depressive effect and improves cognitive dysfunction, which is associated with the attenuation of oxidative stress.

Table 2: Neuroprotective Effects of this compound in Parkinson's Disease Models

ModelNeurotoxinKey Findings
Mouse ModelMPTPAlleviated dopamine neuron loss, restored motor function, reduced oxidative stress, modulated peripheral immunity.
Rat ModelRotenonePrevented motor dysfunction, reduced apoptosis (caspase-3 levels), reversed lipid peroxidation.
Rat and Cell Models6-OHDAInhibited neuronal apoptosis (caspase-3 activation), improved locomotor activity, reduced rotational behavior, improved cognitive function, attenuated oxidative stress.

Neuropathic Pain Models

Preclinical studies have identified EGCG as a potential therapeutic agent for neuropathic pain. In animal models of neuropathic pain, such as those induced by chronic constriction injury of the sciatic nerve, EGCG has been shown to reduce pain behaviors. Its mechanisms of action in these models are linked to its anti-inflammatory and antioxidant properties. Intrathecal administration of EGCG has been found to attenuate neuropathic pain by suppressing reactive oxygen species (ROS) in the spinal cord. It has also been shown to inhibit key signaling pathways involved in pain and inflammation, such as the nNOS/NO and Toll-like receptor 4 (TLR4)/NF-κB pathways.

Protection Against Neuronal Injuries

EGCG exhibits protective effects against a range of neuronal injuries. It has been shown to attenuate peripheral nerve degeneration in rat models of sciatic nerve crush injury. In models of cerebral ischemia, EGCG has demonstrated protective effects against brain edema and neuronal damage. The neuroprotective mechanisms of EGCG are multifaceted and include:

Antioxidant Activity: EGCG is a potent scavenger of free radicals and can chelate metal ions like iron, thereby inhibiting the formation of highly reactive hydroxyl radicals that can damage neurons. It also enhances the activity of endogenous antioxidant enzymes.

Anti-inflammatory Effects: EGCG can modulate neuroinflammatory pathways, such as inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.

Anti-apoptotic Effects: EGCG has been shown to inhibit apoptosis in neurons by modulating the expression of apoptosis-related proteins and inhibiting key enzymes like caspase-3.

Modulation of Signaling Pathways: EGCG can influence various intracellular signaling pathways involved in neuronal survival and death, including the PI3K/Akt and MAPK pathways.

Inhibition of Protein Aggregation: In the context of neurodegenerative diseases, EGCG has been shown to inhibit the aggregation of proteins like α-synuclein, which is a hallmark of Parkinson's disease.

These protective actions highlight the potential of EGCG as a therapeutic agent for a variety of neurological conditions characterized by neuronal injury and degeneration.

Antimicrobial and Antiviral Properties in Pathogen Models

This compound (EGCG) has demonstrated a broad spectrum of antimicrobial and antiviral activities in various preclinical pathogen models. Its mechanisms of action are diverse, often targeting the initial stages of infection, such as viral entry and attachment, as well as interfering with essential bacterial and fungal processes.

Antiviral Activity (e.g., Influenza Virus, Hepatitis C Virus, Feline Calicivirus)

EGCG has shown potent antiviral effects against a range of viruses, including several that are significant human and animal pathogens.

Influenza Virus: EGCG has been found to possess significant antiviral activity against the influenza virus. It primarily acts by blocking an early step in the viral life cycle. Studies have shown that EGCG can damage the physical integrity of the viral envelope, which in turn inhibits the hemifusion event between the virus and the host cell membrane, ultimately preventing the virus from penetrating the cell. It also exhibits a marginal inhibitory effect on the neuraminidase activity of the virus. While in vitro studies have consistently demonstrated this antiviral activity, research in ferret models, a gold standard for influenza studies, did not show a reduction in viral replication in the respiratory tract.

Hepatitis C Virus (HCV): EGCG has been identified as a potent inhibitor of HCV entry into host cells. It has been shown to inhibit HCV infection in a genotype-independent manner by preventing the attachment of the virus to the cell surface, likely by acting directly on the virus particle. This action effectively blocks the initial and crucial step of the HCV life cycle. EGCG has also been observed to inhibit HCV cell-to-cell spread. Furthermore, in hepatocyte cell cultures, EGCG has been shown to enhance the production of interferon-λ1, an important component of the innate immune response to viral infections, and inhibit HCV replication.

Feline Calicivirus (FCV): As a surrogate for norovirus, feline calicivirus (FCV) has been used to study the antiviral effects of various compounds. EGCG has been identified as having the most effective antiviral activity against FCV among several green tea catechins. In cytopathic effect-based screening, EGCG was also found to be effective against porcine sapovirus, another member of the Caliciviridae family. The antiviral mechanism of EGCG against FCV is thought to involve the inhibition of the virus before the entry step.

Table 3: Antiviral Activity of this compound

VirusModel SystemKey Findings
Influenza Virus In vitro (MDCK, Calu-3 cells)Blocks viral entry by damaging the viral envelope and inhibiting hemifusion; marginally inhibits neuraminidase activity.
Hepatitis C Virus (HCV) In vitro (hepatoma cell lines, primary human hepatocytes)Potently inhibits HCV entry by preventing viral attachment to the cell surface; inhibits cell-to-cell spread; enhances interferon-λ1 production.
Feline Calicivirus (FCV) In vitroExhibits the most effective antiviral activity among green tea catechins; acts before the viral entry step.
Porcine Sapovirus In vitroShows antiviral activity.

Antibacterial Activity (e.g., Helicobacter pylori)

This compound (ECG), a significant catechin found in green tea, has demonstrated notable antibacterial properties in various preclinical in vitro studies, particularly against the gastric pathogen Helicobacter pylori. Research has established that ECG, along with its isomer Epigallocatechin-3-gallate (EGCG), exhibits potent activity against this bacterium.

In a study examining 56 clinical isolates of H. pylori, including 19 strains highly resistant to metronidazole (B1676534) and/or clarithromycin (B1669154), the minimum inhibitory concentration required to inhibit 90% of the isolates (MIC90) for both ECG and EGCG was found to be 100 µg/ml. scielo.br This indicates that the antibacterial efficacy of ECG extends to antibiotic-resistant strains. scielo.br Another in vitro study corroborated these findings, reporting the MIC90 of epicatechin gallate to be between 800-1600 µg/mL, while EGCG was found to be more potent. nih.gov The bactericidal action of these catechins is believed to involve damage to the bacterial membrane. nih.gov

Further investigations have explored the synergistic effects of these catechins with conventional antibiotics. Studies have shown that EGCG, a closely related catechin, enhances the antibacterial activity of amoxicillin, metronidazole, and clarithromycin against H. pylori. scielo.brcambridge.org This suggests a potential role for these natural compounds in combination therapies to combat H. pylori infections, including those that are difficult to treat due to antibiotic resistance. scielo.br The primary mechanism of action is thought to be the binding of these gallated catechins to bacterial proteins, such as the histone-like DNA-binding protein (Hup), which is crucial for bacterial survival under stress. nih.gov

Anti-Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection from antibiotics and host immune responses, making infections difficult to eradicate. This compound and its related compounds have been shown to interfere with biofilm formation in a variety of pathogenic bacteria.

While much of the research has focused on its isomer, EGCG, the findings provide insight into the potential mechanisms of gallated catechins. EGCG has been shown to inhibit biofilm formation in numerous pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, Stenotrophomonas maltophilia, and Vibrio parahaemolyticus. nih.govnih.govvt.edu The mechanisms are multifaceted and include the inhibition of bacterial adhesion, disruption of quorum sensing (the cell-to-cell communication system that regulates virulence and biofilm development), and interference with the production of extracellular polymeric substances (EPS) that form the biofilm matrix. nih.govvt.eduthieme-connect.com

For instance, studies on S. aureus have shown that sub-inhibitory concentrations of EGCG can decrease the production of the slime-like glycocalyx, thereby inhibiting biofilm formation on surfaces. academicstrive.com This effect is achieved without significantly inhibiting bacterial growth, suggesting a specific action on the biofilm development process. academicstrive.com In P. aeruginosa, EGCG has been found to significantly reduce the expression of genes related to quorum sensing, which in turn suppresses the production of virulence factors and biofilm development. nih.gov A modified lipid-soluble version of EGCG, known as EGCG-stearate, has demonstrated the ability to inhibit biofilm formation by up to 95-99% in several pathogenic bacteria when used in combination with antibiotics. mdpi.comresearchgate.net These findings highlight the potential of gallated catechins like this compound as agents to combat biofilm-associated infections. thieme-connect.com

Metabolic Regulation in Animal Studies

Preclinical research in animal models suggests that catechins, including this compound, may play a role in regulating various aspects of metabolism. The majority of extensive animal studies have been conducted on the more abundant green tea catechin, EGCG, providing a framework for understanding the potential effects of other gallated catechins.

Glucose Metabolism Improvement

Animal studies have indicated that green tea catechins can positively influence glucose homeostasis. Research involving diabetic animal models has shown that EGCG can improve glucose tolerance and lower fasting blood glucose levels. nih.govnih.gov For example, in db/db mice, a model for type 2 diabetes, dietary supplementation with EGCG for seven weeks led to a dose-dependent improvement in oral glucose tolerance and a decrease in fasting glucose. nih.gov Mechanistic studies in these mice revealed that EGCG increased the expression of glucokinase, a key enzyme in hepatic glucose uptake and glycolysis, while decreasing the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), an enzyme involved in gluconeogenesis. nih.gov

Furthermore, in high-fat diet-fed mice, EGCG supplementation has been shown to improve glucose tolerance and reduce fasting glucose levels. nih.gov While direct evidence for this compound is less extensive, one study identified it as a potent inhibitor of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine. researchgate.net By inhibiting this enzyme, this compound could potentially slow down glucose absorption and reduce post-meal blood sugar spikes.

Insulin (B600854) Sensitivity Enhancement

Insulin resistance is a key feature of metabolic syndrome and type 2 diabetes. Several animal studies point to the potential of green tea catechins to improve insulin sensitivity. In mice fed a high-fat diet, a model that induces insulin resistance, supplementation with EGCG improved insulin sensitivity. nih.gov This was demonstrated by the restoration of insulin-stimulated phosphorylation of key proteins in the insulin signaling pathway, such as the insulin receptor substrate-1 (IRS-1) and protein kinase B (Akt), in endothelial cells. nih.gov

Studies on obese Zucker rats also showed that EGCG treatment lowered blood glucose and improved insulin signaling. nih.gov The proposed mechanisms include reducing oxidative stress in fat cells and enhancing glucose uptake. mdpi.com While research specifically isolating the effects of this compound is limited, some studies suggest that flavanols like epicatechin can improve insulin resistance. nih.gov However, one in vitro study noted that EGCG was more effective than this compound at modulating insulin-stimulated glucose uptake in adipocytes. thieme-connect.com

Uric Acid Excretion Modulation

Hyperuricemia, or high levels of uric acid in the blood, is linked to gout and other metabolic disorders. Preclinical studies suggest that tea catechins can modulate uric acid levels. In studies on hyperuricemic mice, green tea polyphenols were found to decrease serum uric acid levels. daneshyari.comresearchgate.net

The primary mechanism identified is the inhibition of xanthine (B1682287) oxidase (XO), a key enzyme in the liver that catalyzes the production of uric acid. researchgate.netfrontiersin.org EGCG has been shown to significantly decrease the activity of hepatic xanthine oxidase. daneshyari.comfrontiersin.org Additionally, catechins may influence the expression of renal urate transporters, which are responsible for the excretion and reabsorption of uric acid in the kidneys. daneshyari.comresearchgate.net For instance, EGCG treatment in hyperuricemic mice was found to downregulate the mRNA expression of renal transporters URAT1 and GLUT9, which are involved in urate reabsorption. daneshyari.com While these studies have primarily focused on EGCG and general tea polyphenol extracts, they suggest a potential class effect for catechins in uric acid regulation.

Lipid Metabolism Regulation

Animal studies have provided evidence for the role of tea catechins in regulating lipid metabolism, which is often dysregulated in metabolic syndrome. In an intervention experiment with high-fat diet-induced ApoE-/- mice, a model for atherosclerosis, treatment with this compound (ECG) led to significant reductions in serum total cholesterol (TC), triglycerides (TG), and LDL-cholesterol (LDL-C). frontiersin.org The ECG-treated mice also exhibited reduced atherosclerotic plaque size in the aorta. frontiersin.org

The broader class of catechins, particularly EGCG, has been extensively studied for its effects on lipid metabolism. In animal models, EGCG has been shown to reduce body weight gain, decrease visceral adipose tissue, and lower blood lipid concentrations. nih.govnih.gov The mechanisms are thought to involve the inhibition of pancreatic lipase, which reduces fat absorption from the gut, as well as the modulation of genes involved in fat synthesis and oxidation. nih.govmdpi.com For example, EGCG has been found to inhibit lipogenesis and promote fatty acid oxidation through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy. mdpi.com In hepatocytes, EGCG has been shown to up-regulate the LDL receptor, which would enhance the clearance of cholesterol from the circulation. cambridge.org

Other Investigated Biological Activities in Preclinical Research

This compound (EGCG), a major polyphenol found in green tea, has been the subject of extensive preclinical research to explore its diverse biological activities beyond its well-documented primary effects. These investigations, conducted in various in vitro and in vivo animal models, have revealed its potential in modulating a wide array of physiological and pathological processes. agriculturejournals.czmdpi.com The multifaceted nature of EGCG's interactions at the cellular and molecular level underscores its potential as a versatile therapeutic agent. dovepress.commdpi.com

Preclinical studies have demonstrated that EGCG possesses significant anti-inflammatory, antiviral, immunomodulatory, and metabolic-regulating properties. mdpi.comagriculturejournals.cz Its ability to influence multiple signaling pathways contributes to its broad spectrum of activity. mdpi.comexplorationpub.com These activities are largely attributed to its unique chemical structure, which allows it to interact with various molecular targets, including proteins and enzymes, thereby modulating complex cellular signaling cascades. agriculturejournals.czdovepress.com

Anti-inflammatory Effects

EGCG has demonstrated notable anti-inflammatory effects in a variety of preclinical models. mdpi.com Its mechanisms of action often involve the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators. mdpi.comd-nb.info

In vitro studies using human rheumatoid arthritis synovial fibroblasts have shown that EGCG can regulate the production of chemokines and the activation of matrix metalloproteinase 2, which are involved in the pathogenesis of arthritis. agriculturejournals.cz In models of neuroinflammation, EGCG has been found to prevent memory impairment and neuronal cell death induced by lipopolysaccharide (LPS) by inhibiting the activation of astrocytes and reducing the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. d-nb.info Further research has indicated that EGCG can suppress the NF-κB signaling pathway, a critical regulator of inflammation, leading to the downregulation of pro-inflammatory enzymes like iNOS and COX-2. mdpi.com In human prostate carcinoma cells, EGCG was shown to inhibit COX-2 transcription and translation without affecting COX-1. mdpi.com

In vivo studies have corroborated these findings. In animal models of arthritis, EGCG treatment led to decreased peri-synovial inflammation and cartilage damage. seejim.eu It has also been shown to reduce gut mucosa inflammation in response to injury by modulating NF-κB expression. mdpi.com

Model System Key Findings Reference
Human Rheumatoid Arthritis Synovial FibroblastsRegulated chemokine production and matrix metalloproteinase 2 activation. agriculturejournals.cz
Lipopolysaccharide (LPS)-induced Neuroinflammation (mice)Prevented memory impairment, neuronal death, and reduced inflammatory cytokines (TNF-α, IL-1β, IL-6). d-nb.info
Various in vitro modelsSuppressed NF-κB activation and downregulated iNOS and COX-2. mdpi.com
Human Prostate Carcinoma CellsInhibited COX-2 transcription and translation. mdpi.com
Animal Model of ArthritisDecreased peri-synovial inflammation and cartilage damage. seejim.eu
Animal Model of Gut InjuryReduced gut mucosa inflammation via NF-κB modulation. mdpi.com

Antiviral Activity

The antiviral properties of EGCG have been investigated against a range of viruses in preclinical studies, demonstrating its potential to interfere with various stages of the viral life cycle. mdpi.com

In vitro studies have shown that EGCG can inhibit the infectivity of several viruses. For instance, it significantly inhibited the infectivity of the Pseudorabies virus (PRV) in a dose-dependent manner by blocking viral adsorption and entry into host cells. frontiersin.org Against the Mayaro virus (MAYV), EGCG demonstrated a protective effect by acting on extracellular viral particles and inhibiting post-entry stages of the replication cycle. mdpi.com Research on the Hepatitis C virus (HCV) revealed that EGCG inhibits viral entry, a crucial early step in the infection process, and can also block cell-to-cell spread of the virus. bohrium.com EGCG has also shown activity against influenza viruses in cell culture models. nih.gov Furthermore, it has been reported to inhibit Dengue virus (DENV) infection across different serotypes. mdpi.com

In an in vivo model, EGCG provided significant protection in mice challenged with a fatal dose of PRV, highlighting its therapeutic potential against this virus. frontiersin.org However, in a ferret model of influenza A(H1N1)pdm virus infection, EGCG did not significantly reduce viral replication in the respiratory tract, suggesting that its in vivo efficacy can be virus and model-dependent. nih.gov

Virus Model System Key Findings Reference
Pseudorabies virus (PRV)PK15 B6 and Vero cells, BALB/c miceInhibited viral adsorption, entry, and replication in vitro; provided 100% protection in mice. frontiersin.org
Mayaro virus (MAYV)BHK-21 and Vero E6 cellsShowed protective effect, acted on extracellular viral particles, and inhibited post-entry replication stages. mdpi.com
Hepatitis C virus (HCV)In vitro modelsInhibited viral entry and cell-to-cell spread. bohrium.com
Influenza A(H1N1)pdm virusMDCK and Calu-3 cells, FerretsShowed antiviral activity in vitro but did not impair viral replication in ferrets. nih.gov
Dengue virus (DENV)Vero cellsInhibited infection by all serotypes. mdpi.com

Immunomodulatory Effects

EGCG has been shown to possess immunomodulatory properties, influencing the function and differentiation of various immune cells. agriculturejournals.czherbmedpharmacol.com

Preclinical research suggests that EGCG can help restore the balance of T helper (Th) and regulatory T (Treg) cell differentiation in models of autoimmune diseases. herbmedpharmacol.com It has been shown to inhibit the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the differentiation of Th2 and Treg cells. herbmedpharmacol.com In a model of autoimmune uveitis, this modulation of T cell differentiation was associated with improved clinical conditions. herbmedpharmacol.com Furthermore, EGCG has been found to boost the activity of CD4+ T cells and the production of interferon-gamma (IFN-γ). frontiersin.org In animal models of rheumatoid arthritis, EGCG increased the number of CD4+ and CD25+ regulatory T cells, which helped to suppress inflammation. seejim.eu The compound also demonstrates a capacity to regulate the activities of other immune cells like macrophages and neutrophils. explorationpub.com

| Model System/Condition | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Autoimmune Diseases (general review) | Modulates the balance of Th/Treg cell differentiation. | herbmedpharmacol.com | | In vitro and in vivo models | Boosts CD4+ T cell activity and IFN-γ production. | frontiersin.org | | Animal Model of Rheumatoid Arthritis | Increased CD4+ and CD25+ regulatory T cells. | seejim.eu | | General review | Regulates macrophage and neutrophil activities. | explorationpub.com |

Metabolic Regulation

EGCG has been investigated for its potential to regulate various aspects of metabolism, including glucose and lipid metabolism, in preclinical models. nih.govbohrium.com

In vitro studies on breast cancer cells have shown that EGCG can affect glucose and ATP levels. nih.gov It was found to significantly inhibit the activities and mRNA levels of key glycolytic enzymes such as hexokinase (HK), phosphofructokinase (PFK), and lactic dehydrogenase (LDH). nih.govresearchgate.net Additionally, EGCG decreased the expression of hypoxia-inducible factor 1α (HIF1α) and glucose transporter 1 (GLUT1), which are crucial for regulating glycolysis. nih.govresearchgate.net In cultured human liver (HepG2) cells, EGCG was shown to modulate cholesterol metabolism. agriculturejournals.cz

In vivo studies in animal models have demonstrated that green tea catechins can lower blood glucose levels and improve glucose tolerance. mdpi.com In a breast cancer mouse model, EGCG reduced tumor weight and was associated with reduced glucose and lactic acid levels within the tumor. nih.gov In rats, EGCG has been shown to reduce plasma lipid profiles, partly by interfering with cholesterol absorption. bohrium.com

| Model System | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Breast Cancer Cells (in vitro) | Inhibited key glycolytic enzymes (HK, PFK, LDH) and reduced expression of HIF1α and GLUT1. | nih.govresearchgate.net | | Human Liver (HepG2) Cells (in vitro) | Modulated cholesterol metabolism. | agriculturejournals.cz | | Animal Models (general) | Lowered blood glucose levels and improved glucose tolerance. | mdpi.com | | Breast Cancer Mouse Model (in vivo) | Reduced tumor glucose and lactic acid levels. | nih.gov | | Rats (in vivo) | Reduced plasma lipid profiles by interfering with cholesterol absorption. | bohrium.com |

Analytical Methodologies for Epicatechin 3 Gallate Research and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For the analysis of ECG and other catechins, several chromatographic methods are utilized. thescipub.com

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the simultaneous separation, identification, and quantification of catechins, including ECG. thaiscience.info The method typically involves a reversed-phase C18 column and a mobile phase consisting of a mixture of solvents, such as water, acetonitrile, and an acid like trifluoroacetic acid, to ensure efficient separation. thaiscience.infonih.gov Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set to around 280 nm, which is within the absorbance range for catechins. nih.govthermofisher.com

HPLC methods have been optimized to achieve rapid and efficient separation of multiple catechins within a short analysis time. For instance, an isocratic HPLC method was developed to separate seven different catechins, including ECG, within 7 minutes. thaiscience.info The validation of these methods demonstrates good linearity, with correlation coefficients often exceeding 0.999, and low limits of detection (LOD) and quantification (LOQ), making them suitable for routine analysis. thaiscience.infonih.govscioninstruments.com

Table 1: Example of HPLC Method Parameters for Catechin (B1668976) Analysis

ParameterCondition
ColumnC18 reversed-phase
Mobile PhaseWater:acetonitrile (87:13) with 0.05% trifluoroacetic acid
Flow Rate2.00 ml/min
Detection Wavelength210 nm
Column Temperature30 ํC
Run Time7 min
Source: thaiscience.info

Ultra-High Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 μm) to achieve higher resolution, faster separation times, and reduced solvent consumption compared to traditional HPLC. mdpi.comoup.com UPLC systems can separate a mixture of catechins and other phenolic compounds in under 7 minutes. thermofisher.com

UPLC is often coupled with mass spectrometry (UPLC-MS) for enhanced sensitivity and selectivity in the analysis of ECG and its metabolites in complex biological matrices like plasma and urine. mdpi.comnih.gov This combination allows for the accurate quantification of catechins at very low concentrations. nih.gov For example, a UPLC-MS/MS method was developed for the simultaneous determination of four major catechins, including ECG, in human plasma for pharmacokinetic studies. nih.gov

Table 2: UPLC Method Parameters for Catechin Analysis

ParameterCondition
ColumnHypersil GOLD PFP (1.9 µm, 2.1 × 100 mm)
Mobile PhaseA: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid (gradient)
Flow Rate420 µL/min
UV Detection275 nm
Source: thermofisher.com

Gas Chromatography (GC) is another analytical technique that can be used for the analysis of catechins, including ECG. However, due to the low volatility of these compounds, a derivatization step is necessary to convert them into more volatile forms. jst.go.jp Trimethylsilyl (TMS) derivatives of catechins are commonly prepared for GC analysis. jst.go.jp

GC coupled with mass spectrometry (GC-MS) allows for the successful separation and identification of multiple catechin epimers. jst.go.jp This method has proven useful for distinguishing between different types of teas, such as green tea, oolong tea, and black tea, based on their catechin profiles. jst.go.jp

Spectrometric Techniques for Detection and Quantification

Spectrometric techniques are used to measure the interaction of electromagnetic radiation with a substance, providing information about its identity and concentration.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantification of total catechins. researchgate.netcreative-proteomics.com The characteristic absorption wavelength for catechins is in the UV range, typically around 275-280 nm. myskinrecipes.com A study on epigallocatechin gallate (EGCG) found its maximum absorption wavelength to be 274 nm. researchgate.net

When coupled with HPLC, a Diode Array Detector (DAD) can provide UV spectra for the separated compounds over a range of wavelengths (e.g., 200-400 nm), aiding in peak identification and purity assessment. phcog.comlcms.cz This is particularly useful for distinguishing between different catechins and other co-eluting compounds. phcog.com The choice of an appropriate detection wavelength is crucial for ensuring that all compounds of interest are detected with adequate sensitivity. phcog.com

Table 3: UV-Vis Spectrophotometry Validation Parameters for EGCG

ParameterValue
Wavelength of Maximum Absorption274 nm
Linearity Range2.0-10.0 µg/ml
Correlation Coefficient (r)0.998
Limit of Detection (LOD)0.68 µg/ml
Limit of Quantitation (LOQ)2.07 µg/ml
Source: researchgate.net

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and selective, making it ideal for the identification and quantification of compounds in complex mixtures, even at trace levels. mdpi.com When coupled with chromatographic techniques like HPLC or UPLC, it becomes a potent tool for analyzing ECG and its metabolites. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) provides even greater specificity and structural information by subjecting selected ions to fragmentation and analyzing the resulting fragment ions. nih.govmdpi.com This technique is particularly valuable for identifying catechin metabolites in biological samples such as plasma and urine. nih.gov For instance, a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was developed to identify and quantify green tea catechin metabolites, including ECG, in plasma and urine. nih.gov This method demonstrated excellent sensitivity with low detection and quantification limits. nih.gov The fragmentation pattern of epicatechin gallate in MS/MS analysis can reveal specific ions that confirm its structure. mdpi.com

Table 4: LC-MS/MS Method Performance for Catechin Analysis in Plasma

CompoundLinearity Range (nmol/L)Limit of Detection (nmol/L)Limit of Quantification (nmol/L)
EGCG10.9-1379.31.1 - 2.63.8 - 8.7
EGC10.9-1379.31.1 - 2.63.8 - 8.7
ECG10.9-1379.31.1 - 2.63.8 - 8.7
EC10.9-1379.31.1 - 2.63.8 - 8.7
Source: nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful tool for the simultaneous identification and quantification of Epicatechin-3-gallate (ECG) and other catechins in complex mixtures like green tea extracts. nih.govresearchgate.net This technique offers a universal approach to chemical standardization without relying on specific reference compounds for each analyte, instead using a single internal calibrant. nih.gov

For the analysis, a 1D qNMR-based method can be employed, often utilizing a high-frequency spectrometer (e.g., 600 MHz or 900 MHz). nih.govnih.gov A suitable internal calibrant, such as dimethyl sulfone (DMSO₂), is chosen due to its chemical stability, high solubility in the NMR solvent (like DMSO-d₆), and a simple singlet resonance in a clear spectral region. nih.gov The method's parameters, including pulse angle, acquisition time, and relaxation delay, are optimized to ensure accurate quantification. For instance, a 90°-pulse with an acquisition time of 3.0 seconds and a relaxation delay of 27 seconds has been used effectively. nih.gov

The quantification of ECG and other compounds is achieved by integrating the area of specific, well-resolved ¹H resonances and comparing them to the integral of the known concentration of the internal standard. nih.govox.ac.uk Diagnostic signals for related catechins like (-)-epigallocatechin-3-gallate (EGCG) have been identified at specific chemical shifts, such as δ 6.62. rsc.org The validation of qNMR methods has demonstrated good precision, with relative standard deviations (RSD) often below 4.5%, and high accuracy, with recoveries typically ranging from 93.1% to 106.3%. nih.govrsc.org The limits of detection (LODs) and limits of quantitation (LOQs) for related catechins have been measured in the microgram per milliliter range. rsc.org

Below is a table summarizing validation data for a qNMR method developed for quantifying various compounds, including catechins, in green tea.

AnalyteLimit of Detection (LOD) (μg/mL)Limit of Quantitation (LOQ) (μg/mL)Mean Recovery Range (%)
Caffeine (CA)28.957.893.1–106.3
Gallic Acid (GA)18.737.493.1–106.3
Theanine (TH)23.446.893.1–106.3
Epigallocatechin (EGC)28.156.293.1–106.3
Epigallocatechin-3-gallate (EGCG)28.156.293.1–106.3

This data is for related compounds and illustrates typical qNMR performance. rsc.org

Electrochemical Detection

Electrochemical methods offer a sensitive and straightforward approach for the detection and quantification of this compound. These techniques are often based on the oxidation of the phenolic groups within the ECG molecule. researchgate.net Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are commonly used to study the electrochemical behavior of ECG on various electrode surfaces. researchgate.net

The electrochemical oxidation of ECG on a glassy carbon electrode (GCE) primarily involves the catechol 3',4'-dihydroxyl groups on the B-ring. researchgate.net This oxidation is a two-electron, two-proton reaction. researchgate.net Subsequent oxidation waves at higher potentials can be attributed to the hydroxyl groups on the A-ring. researchgate.net

Modified electrodes, such as screen-printed carbon electrodes (SPCEs), have been developed to enhance sensitivity and lower detection limits. researchgate.netscirp.org For instance, a cobalt nickel iron-based trimetallic zeolitic imidazolate framework has been used to create a microfiber catalyst that can simultaneously detect ECG, epicatechin (EC), and epigallocatechin-3-gallate (EGCG). nih.govacs.org Using this modified electrode with square wave voltammetry, a wide linear range from 50 ng to 1 mg was achieved for all three catechins, with a limit of detection (LOD) for ECG as low as 4 ng. nih.gov Natural glassy carbon has also been used to create carbon paste electrodes for the voltammetric determination of catechins, achieving an LOD of 0.08 µM for EGCG. nih.gov

The table below shows the performance of a novel electrochemical sensor for detecting various catechins.

AnalyteLimit of Detection (LOD)
Epigallocatechin-3-gallate (EGCG)45 ng
Epicatechin (EC)8 ng
This compound (ECG)4 ng

Data from a study using a trimetallic zeolitic imidazolate fibrous framework sensor. nih.gov

Chemiluminescence and Fluorescence Detection

Chemiluminescence (CL) and fluorescence (FL) are highly sensitive detection methods that can be coupled with separation techniques like high-performance liquid chromatography (HPLC) for the quantification of this compound and related compounds in biological and other complex samples. researchgate.netmdpi.com

A chemiluminescence detection-HPLC (CL-HPLC) method has been developed for the highly specific determination of tea catechins in plasma. nih.gov In one such system, the separated catechin generates chemiluminescence in a post-column reaction, allowing for detection at picomole levels. nih.gov This method has been used to measure EGCG concentrations in human and rat plasma following oral intake, demonstrating its utility in metabolic and bioavailability studies. nih.gov Chemiluminescence analysis has also been employed to investigate the antioxidant and prooxidant effects of catechins by measuring their ability to scavenge reactive oxygen species. nih.gov

Fluorescence detection, typically coupled with reversed-phase HPLC, is another common technique. researchgate.net This method leverages the natural fluorescence of flavan-3-ols like epicatechin. researchgate.netnih.gov A simple fluorometric method using an excitation wavelength of 280 nm and an emission wavelength of 320 nm has been shown to be a reliable and rapid technique for quantifying catechins in samples like cacao seeds and cocoa products. nih.gov The results from fluorescence-based methods often correlate well with other established techniques. nih.gov

Sample Preparation Strategies for Diverse Matrices in Research

Effective sample preparation is critical for accurate quantification of this compound, as it removes interfering substances from complex matrices such as plasma, food products, and plant extracts. mdpi.comphenomenex.comcjnmcpu.com

Protein Precipitation Methods

For biological samples like plasma or serum, protein precipitation is a fundamental step to remove proteins that can interfere with analysis and damage analytical columns. phenomenex.comnih.govmdpi.com This technique involves the addition of a precipitating agent, such as an organic solvent, an acid, or a salt, to the sample matrix. phenomenex.commdpi.com

Organic Solvent Precipitation : Solvents like methanol, ethanol, and acetone are frequently used. nih.govphenomenex.com They work by disrupting the hydration of proteins, which leads to their aggregation and precipitation. phenomenex.com For example, plasma EGCg has been successfully extracted using methanol. nih.gov

Acid Precipitation : Acids such as trichloroacetic acid (TCA) or perchloric acid reduce the pH of the solution to the protein's isoelectric point, causing them to lose charge and precipitate. phenomenex.commdpi.com

Salting Out : High concentrations of salts like ammonium sulfate or zinc sulfate reduce the availability of water for protein hydration, leading to precipitation. phenomenex.comnih.gov An alternative method using zinc hydroxide has been shown to effectively remove proteins while maintaining a nearly neutral pH, which helps ensure analyte stability. nih.govresearchgate.net

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from a solution. mdpi.com It offers advantages such as simplicity, reproducibility, and low solvent usage. mdpi.com For catechins, C18 cartridges are commonly employed. cjnmcpu.com The method involves passing the sample through the cartridge, where the analytes are retained on the solid phase. Interfering compounds are washed away, and the purified analytes are then eluted with a suitable solvent. cjnmcpu.com

In a validated SPE-HPLC method for rhubarb decoction, a C18 cartridge was used to pretreat samples for the simultaneous determination of gallic acid, catechin, and epicatechin, with recoveries ranging from 87.9% to 103%. cjnmcpu.com

More advanced SPE sorbents include molecularly imprinted polymers (MIPs), which are synthesized to have specific recognition sites for a target molecule or its analogues. mdpi.comelsevierpure.comresearchgate.net MIPs have been developed for the selective extraction of catechins from green tea. mdpi.comelsevierpure.com In one study, an EGCG-imprinted polymer was used as an SPE sorbent, achieving high recovery rates for several catechins. elsevierpure.com

The table below shows the recovery rates for different catechins using a molecularly imprinted polymer in an SPE procedure.

CompoundRecovery Rate (%)
(-)-epigallocatechin (EGC)73.2
(+)-catechin91.7
epicatechin (EC)80.5
(-)-epigallocatechin gallate (EGCG)86.9

Data from a study using an EGCG-MIP sorbent for separation from green tea extract. elsevierpure.com

Solvent Extraction Techniques

Solvent extraction is the primary method for isolating this compound and other catechins from plant materials, particularly tea leaves. nih.govmdpi.com The efficiency of the extraction depends on the choice of solvent, temperature, time, and extraction method. oup.com

Common solvents include water, ethanol, methanol, acetone, and ethyl acetate. mdpi.comfortunejournals.com Aqueous solutions of ethanol are often used to optimize the extraction of catechins while minimizing the co-extraction of undesirable compounds like caffeine. mdpi.comoup.com For instance, 40% aqueous ethanol was found to be an optimal solvent for catechin recovery in one study. oup.com

Various techniques are employed to enhance extraction efficiency:

Reflux Extraction : This conventional method involves boiling the solvent with the plant material. It has shown better results than simple maceration. nih.govoup.com

Ultrasound-Assisted Extraction (UAE) : UAE uses ultrasonic waves to disrupt cell walls, increasing extraction efficacy at lower temperatures. nih.govnih.gov This is advantageous for heat-sensitive compounds like catechins. nih.govfortunejournals.com UAE has been shown to yield higher concentrations of catechins compared to hot water extraction. nih.gov

Microwave-Assisted Extraction (MAE) : MAE can improve the extractability of polyphenols with reduced time and energy consumption. fortunejournals.com

The choice of extraction method and solvent significantly impacts the yield of specific catechins. For example, a study comparing extraction methods for green tea waste found that hot water extraction at 80°C produced the highest total catechin content. nih.gov

Method Validation and Application in Research Studies

Method validation is a critical process in the analytical chemistry of natural compounds, ensuring that a specific method is suitable for its intended purpose. For this compound (ECG), a key bioactive polyphenol found in sources like tea, validation of quantitative methods is essential for accurate research findings. This process involves systematically evaluating a range of analytical performance characteristics to confirm the reliability, consistency, and accuracy of the results. The parameters for validation are often based on guidelines from bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). nih.govplos.org Validated methods are crucial for diverse applications, from quality control of raw materials to detailed pharmacological studies.

Linearity and Calibration Range

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is established by analyzing a series of standard solutions of this compound at different known concentrations. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²), typically greater than 0.99, indicates a strong linear relationship. The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Several studies have established the linearity for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). For instance, one method demonstrated linearity with a correlation coefficient (R²) exceeding 0.9997 over a concentration range of 1 to 100 µg/mL. scispace.com Another HPLC method reported a linear range of 0.59–100 µg/mL with an R² value of 0.9996. thermofisher.com A rapid isocratic HPLC method also confirmed good linearity for concentrations up to 100 µg/mL. thaiscience.info

Table 1: Linearity and Calibration Range for this compound (ECG)

Analytical Method Calibration Range (µg/mL) Correlation Coefficient (R²) Source(s)
HPLC 1 - 100 > 0.9997 scispace.com
HPLC-UV 0.59 - 100 0.9996 thermofisher.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance characteristics that describe the sensitivity of an analytical method.

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined based on the signal-to-noise ratio (S/N), typically defined as 3:1. thermofisher.comthaiscience.info

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1. thermofisher.comthaiscience.info

These limits are crucial for analyzing samples where this compound may be present in trace amounts. For ECG, various HPLC-based methods have reported specific LOD and LOQ values. One study determined the LOD to be 0.33 µg/mL and the LOQ to be 0.99 µg/mL. scispace.com Another analysis using an HPLC method with a diode array detector reported an LOD of 0.2 µg/mL. thaiscience.info A separate sensitive HPLC method established the LOD and LOQ for ECG at 0.22 µg/mL and 0.66 µg/mL, respectively. thermofisher.com

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound (ECG)

Analytical Method Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL) Basis of Determination Source(s)
HPLC 0.33 0.99 Not specified scispace.com
HPLC-UV 0.22 0.66 S/N = 3 (LOD), S/N = 10 (LOQ) thermofisher.com

Precision and Accuracy Assessments

Precision and accuracy are fundamental to validating an analytical method's reliability.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or on different equipment.

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure this compound standard is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked analyte that is detected (% recovery) indicates the accuracy of the method.

For this compound, precision studies have shown low %RSD values, indicating high precision. One validation reported intra-day RSD between 0.80% and 1.77% and inter-day RSD ranging from 0.72% to 1.42%. scispace.com Another study noted excellent retention time precision with an RSD of 0.02% and peak area precision with an RSD of 1.15%. thermofisher.com Accuracy assessments for ECG have demonstrated high recovery rates, with one study reporting values between 89.94% and 110.39%. scispace.com

Table 3: Precision and Accuracy Data for this compound (ECG)

Parameter Measurement Value Source(s)
Precision Intra-day %RSD 0.80% - 1.77% scispace.com
Inter-day %RSD 0.72% - 1.42% scispace.com
Retention Time %RSD 0.02% thermofisher.com
Peak Area %RSD 1.15% thermofisher.com

| Accuracy | % Recovery | 89.94% - 110.39% | scispace.com |

Specificity, Robustness, and Ruggedness

To complete the validation, several other parameters are assessed to ensure the method is consistently reliable under various conditions.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In chromatographic methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other components in the sample matrix and that its peak purity is high. scispace.comthermofisher.com Comparing the retention times and UV spectra of the analyte in a sample with that of a pure standard is a common way to confirm specificity. nih.gov

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, these variations might include changes in the mobile phase composition, pH, flow rate, or column temperature. nih.gov The evaluation of these parameters ensures the method is dependable for routine analysis.

Ruggedness (often considered part of intermediate precision) demonstrates the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. nih.gov This parameter is crucial for the standardization and transfer of analytical methods between different research or quality control settings.

Future Research Directions and Challenges

Deeper Elucidation of Epicatechin-3-gallate Specific Mechanisms

Although many studies have highlighted the health-promoting properties of ECG, research has often been overshadowed by its more abundant counterpart, Epigallocatechin-3-gallate (EGCG). sciopen.com Consequently, the specific molecular mechanisms of ECG are not as thoroughly understood. Future investigations should focus on delineating the precise signaling pathways and molecular interactions that are unique to ECG. sciopen.combohrium.com This includes a deeper dive into its role in regulating cell proliferation, apoptosis, and inflammatory responses. sciopen.comresearchgate.net A key area of interest is understanding how the gallate moiety, a critical component for its inhibitory effects on cancer cells, specifically interacts with its targets. sciopen.comresearchgate.net Further research is needed to clarify how ECG modulates various cellular signaling events to fully harness its potential. sciopen.com

Exploration of Novel Molecular Targets

The identification of direct molecular targets for ECG is crucial for a comprehensive understanding of its mechanism of action. While some targets have been identified, including enzymes and pro-inflammatory mediators, the full spectrum of its molecular interactions remains to be uncovered. researchgate.netnih.gov For instance, ECG has been shown to inhibit RNase A and matrix metalloproteinase activity by chelating metal ions like copper and zinc in cancer cells. sciopen.comresearchgate.net Future research should employ advanced techniques to identify other direct protein interactors and explore how these interactions influence downstream signaling pathways. nih.gov Investigating novel targets such as microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression, could provide new insights into the chemopreventive activities of catechins like ECG. sciopen.comsciopen.com

Synergistic Interactions with Other Bioactive Compounds

The potential for ECG to act synergistically with other bioactive compounds presents an exciting area for future research. Combining ECG with other natural compounds or conventional drugs could enhance therapeutic efficacy and potentially reduce side effects. Studies have shown that combinations of bioactive agents can be more effective than single compounds in preventing diseases like skin cancer. nih.gov For example, the combination of EGCG and diallyl trisulfide (DATS) has demonstrated a synergistic effect in reducing cancer cell migration and inducing apoptosis. nih.gov Similarly, the interaction between EGCG and digitonin (B1670571) has been shown to have a synergistic effect on inhibiting the motility of Plasmodium sporozoites. plos.org Future studies should explore various combinations of ECG with other compounds, such as resveratrol (B1683913) or arecoline, to identify potent synergistic or additive effects against various diseases. nih.govmdpi.com

Advanced Analytical Techniques for Comprehensive Profiling

The development and application of advanced analytical techniques are essential for the comprehensive profiling of ECG and its metabolites in biological systems. High-performance liquid chromatography (HPLC) coupled with various detectors is a standard method for analyzing tea catechins. agriculturejournals.czmdpi.com However, more sensitive and selective methods like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) can provide more detailed information on the chemical composition and concentration of catechins in different samples. mdpi.comscielo.brresearchgate.net Techniques such as LC-ESI-MS/MS can be used for the structural identification of polyphenolic extracts. researchgate.net The use of metabolomics approaches, employing both LC/MS and GC/MS, can facilitate the profiling of a wide range of metabolites, offering a more holistic view of the biochemical changes induced by ECG. lcms.cz

Development of Research Models for Specific Disease Pathways

To better understand the therapeutic potential of ECG, it is crucial to develop and utilize relevant research models that mimic specific disease pathways. Animal models of neuropathic pain have been instrumental in demonstrating the ability of EGCG to ameliorate pain by modulating specific molecular signaling pathways. dovepress.com Similarly, animal models of neurodegenerative diseases like Parkinson's and Alzheimer's have provided valuable insights into the neuroprotective mechanisms of catechins. nih.govfrontiersin.org Future research should focus on creating and employing more sophisticated in vitro and in vivo models to investigate the effects of ECG on specific diseases. This will allow for a more detailed examination of its mechanisms of action and help to translate preclinical findings into potential clinical applications. bohrium.comdovepress.com

Q & A

Q. How can researchers mitigate batch-to-batch variability in ECG sourced from different suppliers?

  • Methodology : Require certificates of analysis (CoA) with HPLC chromatograms and NMR spectra for each batch. Pre-screen batches via in-house QC (e.g., UV absorbance ratios at 230/275 nm). Use internal standards (e.g., deuterated ECG) in experiments to normalize analytical results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.